Kif18A-IN-11
Description
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Properties
Molecular Formula |
C28H38F2N6O4S |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-2,3-dihydropyrazin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide |
InChI |
InChI=1S/C28H38F2N6O4S/c29-28(30)8-12-36(13-9-28)24-18-31-17-23(32-24)33-26(38)25-20-3-1-2-19(20)21(34-41(39,40)15-14-37)16-22(25)35-10-6-27(4-5-27)7-11-35/h16,18,23,34,37H,1-15,17H2,(H,33,38) |
InChI Key |
IEIFOZBVQXSCQO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KIF18A-IN-11: A Targeted Approach to Chromosomally Unstable Cancers
An In-Depth Technical Guide on the Mechanism of Action of KIF18A Inhibition in CIN Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromosomal instability (CIN) is a defining characteristic of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). This constant mis-segregation of chromosomes, while a driver of tumor evolution, also presents a unique therapeutic vulnerability. The mitotic kinesin KIF18A has emerged as a critical dependency for the survival of cancer cells with high CIN, while being largely dispensable for the division of normal, chromosomally stable cells. This differential requirement has positioned KIF18A as a promising target for selective cancer therapy. Small-molecule inhibitors of KIF18A, such as KIF18A-IN-11 and other analogous compounds, have demonstrated potent and selective killing of CIN cancer cells in preclinical models. This guide provides a detailed technical overview of the mechanism of action of KIF18A inhibition in CIN cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.
The Role of KIF18A in Mitosis and its Upregulation in Cancer
KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, which are essential for the proper alignment of chromosomes at the metaphase plate.[2][3] By moving along these microtubules, KIF18A helps to suppress chromosome oscillations and ensure the fidelity of chromosome segregation.[4]
In normal, healthy cells, the function of KIF18A is not essential for viability.[5] Mice lacking the Kif18a gene are viable, though they exhibit defects in male germ cell division.[5] However, many cancer cells, particularly those with high levels of CIN, exhibit an over-reliance on KIF18A for their survival.[1][5] This dependency is thought to arise from the chaotic mitotic environment within CIN cells, which is characterized by abnormal numbers of chromosomes and centrosomes. In these cells, KIF18A's role in orchestrating chromosome alignment becomes critical for preventing catastrophic mitotic errors that would lead to cell death.[1] Overexpression of KIF18A has been reported in a variety of human cancers, including breast and colorectal cancer, and is often associated with tumor aggressiveness and poor prognosis.[5][6]
Mechanism of Action of KIF18A Inhibitors in CIN Cancer Cells
Small-molecule inhibitors of KIF18A, such as this compound and similar compounds like ATX020 and VLS-1272, are ATP-uncompetitive inhibitors that bind to a pocket in the KIF18A motor domain.[7][8] This binding event locks KIF18A in an inactive state, preventing its translocation along microtubules and inhibiting its ATPase activity.[1][8] The consequences of this inhibition are selectively catastrophic for CIN cancer cells.
The inhibition of KIF18A's motor function in CIN cancer cells initiates a cascade of mitotic defects:
-
Increased Chromosome Oscillation and Congression Defects: Without functional KIF18A to dampen their movement, chromosomes fail to align properly at the metaphase plate, leading to severe chromosome congression defects.[1][4]
-
Elongated Mitotic Spindles: KIF18A inhibition results in the formation of abnormally long mitotic spindles.[1][5]
-
Spindle Assembly Checkpoint (SAC) Activation: The profound chromosome alignment defects trigger a sustained activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle.[1][2][5]
-
Prolonged Mitotic Arrest: The persistent SAC signal leads to a prolonged arrest in mitosis.[2][6]
-
Multipolar Spindle Formation and Chromosome Fragmentation: Unable to resolve the mitotic errors, CIN cancer cells often form multipolar spindles and undergo chromosome fragmentation.[1]
-
Apoptosis: The sustained mitotic arrest and accumulation of mitotic errors ultimately trigger programmed cell death, or apoptosis.[2][3][5]
Crucially, normal, non-CIN cells are largely unaffected by KIF18A inhibition at therapeutic concentrations. They may experience a transient mitotic delay but are able to complete mitosis and continue to proliferate.[1][5] This selective lethality forms the basis of the therapeutic window for KIF18A inhibitors.
Signaling Pathway of KIF18A Inhibition
Caption: Mechanism of KIF18A inhibitor-induced apoptosis in CIN cancer cells.
Quantitative Data on KIF18A Inhibitor Activity
The preclinical evaluation of KIF18A inhibitors has generated significant quantitative data demonstrating their potency and selectivity. The following tables summarize key findings from published studies.
Table 1: In Vitro Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | CIN Status | IC50 (nM) | Reference |
| ATX020 | OVCAR-3 | Ovarian | High | 53.3 | [3] |
| ATX020 | OVCAR-8 | Ovarian | High | 534 | [3] |
| AM-1882 | Panel of Serous Ovarian Cancer Lines (6/11 sensitive) | Ovarian | High (in sensitive lines) | - | [5] |
| AM-1882 | Panel of ER-negative Breast Cancer Lines (7/16 sensitive) | Breast | High (in sensitive lines) | - | [5] |
| VLS-1272 | Panel of CIN-High Cell Lines | Various | High | Effective Inhibition | [4] |
| VLS-1272 | CAL51 | Breast | Low | Limited Efficacy | [4] |
Table 2: Cellular Phenotypes Induced by KIF18A Inhibition
| Phenotype | Cell Line(s) | Treatment | Observation | Reference |
| Mitotic Arrest | OVCAR-3, BT-549 | KIF18A Inhibitors | Increased percentage of cells in mitosis | [9] |
| Apoptosis Induction | OVCAR-3 | ATX020 | Robust induction of Annexin V | [3] |
| Spindle Multipolarity | HeLa | KIF18A siRNA | Significant increase in multipolar spindles | [10] |
| Increased Cyclin B1 Levels | KIF18A-sensitive cancer cell lines | KIF18A siRNA | Trend towards increased Cyclin B1 (G2/M marker) | [5] |
| Decreased MCL-1 Levels | KIF18A-sensitive cancer cell lines | KIF18A siRNA | Trend towards decreased MCL-1 (pro-survival marker) | [5] |
| Increased cl-PARP Levels | KIF18A-sensitive cancer cell lines | KIF18A siRNA | Trend towards increased cleaved PARP (apoptosis marker) | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of KIF18A inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of KIF18A inhibition on the growth and proliferation of cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like the XTT assay.
-
Luminescence or absorbance is measured using a plate reader.
-
Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).
-
Immunofluorescence Staining for Mitotic Phenotypes
-
Objective: To visualize the effects of KIF18A inhibition on mitotic spindle morphology, chromosome alignment, and other cellular structures.
-
Methodology:
-
Cells are grown on glass coverslips and treated with the KIF18A inhibitor or vehicle control for a specified time.
-
Cells are fixed with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Cells are incubated with primary antibodies against proteins of interest (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells) overnight at 4°C.
-
After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted onto microscope slides with an anti-fade mounting medium.
-
Images are acquired using a confocal or widefield fluorescence microscope.
-
Western Blot Analysis
-
Objective: To determine the effect of KIF18A inhibition on the expression levels of key cell cycle and apoptosis-related proteins.
-
Methodology:
-
Cells are treated with the KIF18A inhibitor or vehicle control for the desired time.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Cyclin B1, cleaved PARP, MCL-1, KIF18A, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.
-
Experimental Workflow for KIF18A Inhibitor Characterization
Caption: A typical experimental workflow for characterizing KIF18A inhibitors.
Conclusion and Future Directions
The selective dependency of CIN cancer cells on KIF18A for survival presents a compelling therapeutic opportunity. Small-molecule inhibitors of KIF18A, such as this compound, have demonstrated a clear mechanism of action that leads to mitotic catastrophe and apoptosis specifically in these vulnerable cancer cells, while sparing their normal counterparts. The robust preclinical data, including potent anti-proliferative activity and a well-defined set of cellular phenotypes, strongly support the continued clinical development of KIF18A inhibitors.
Future research in this area will likely focus on:
-
Identifying robust biomarkers to predict which patients are most likely to respond to KIF18A inhibitor therapy.
-
Exploring combination therapies to enhance the efficacy of KIF18A inhibitors and overcome potential resistance mechanisms.
-
Further elucidating the intricate molecular details of the KIF18A dependency in CIN cancer cells.
The development of KIF18A inhibitors represents a significant step forward in the era of precision oncology, offering a targeted therapeutic strategy for a patient population with a high unmet medical need.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-11: A Technical Guide to a Potent Kinesin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the precise regulation of microtubule dynamics during mitosis. Its primary function is to control the length of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate. In many chromosomally unstable cancer cells, there is a heightened dependency on Kif18A to manage the chaotic mitotic environment. This dependency has positioned Kif18A as a promising therapeutic target for the selective elimination of cancer cells with chromosomal instability (CIN). Kif18A-IN-11, also known as Compound 13, has emerged as a potent and selective inhibitor of Kif18A, demonstrating significant anti-proliferative effects in cancer cell lines characterized by CIN. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound.
Discovery and Chemical Properties
This compound was identified through a medicinal chemistry campaign aimed at discovering novel inhibitors of the Kif18A motor protein. The synthesis of this compound (Compound 13) has been described in the scientific literature, with its chemical structure and key properties detailed below.
Table 1: Chemical Properties of this compound (Compound 13)
| Property | Value |
| IUPAC Name | N-(5-((1s,4s)-4-(2-(2,6-dichloro-3,5-dimethoxyphenyl)acetamido)cyclohexyl)pyridin-2-yl)pyrazine-2-carboxamide |
| Molecular Formula | C28H28Cl2N6O4 |
| Molecular Weight | 599.47 g/mol |
| Canonical SMILES | C1=CN=C(C=C1)C(=O)NC2=CC=C(C=N2)C3CCC(CC3)NC(=O)CC4=C(C=C(C(=C4Cl)OC)Cl)OC |
| Appearance | White to off-white solid |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the ATPase activity of Kif18A, which is essential for its motor function along microtubules. By inhibiting this activity, this compound disrupts the normal process of chromosome congression during mitosis, leading to mitotic arrest and subsequent cell death in cancer cells that are dependent on Kif18A for their survival.
Biochemical Activity
The inhibitory activity of this compound against the Kif18A motor domain has been quantified using biochemical assays.
Table 2: In Vitro Biochemical Activity of this compound
| Assay | IC50 (nM) |
| Kif18A ATPase Activity | < 100 |
Cellular Activity
The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines, particularly those with high levels of chromosomal instability.
Table 3: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR3 | Ovarian Cancer | < 100[1] |
| MDA-MB-157 | Breast Cancer | < 100[1] |
Experimental Protocols
Kif18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of Kif18A by measuring the amount of ADP produced.
Materials:
-
Recombinant human Kif18A motor domain
-
Microtubules
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add Kif18A protein, microtubules, and the test compound in assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
OVCAR3 or MDA-MB-157 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS for OVCAR3; DMEM with 10% FBS for MDA-MB-157)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Kif18A Signaling in Cancer
Kif18A expression and activity are tightly regulated during the cell cycle. In cancer, dysregulation of upstream signaling pathways can lead to Kif18A overexpression, contributing to mitotic defects and chromosomal instability. The diagram below illustrates a simplified view of Kif18A's role and regulation in the context of cancer cell mitosis.
Caption: Simplified Kif18A signaling pathway in cancer.
Experimental Workflow for Kif18A Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a Kif18A inhibitor like this compound.
Caption: Workflow for Kif18A inhibitor discovery and characterization.
Conclusion
This compound is a potent and selective inhibitor of Kif18A with demonstrated anti-proliferative activity in chromosomally unstable cancer cell lines. Its mechanism of action, targeting the ATPase activity of the Kif18A motor protein, leads to mitotic catastrophe and cell death in dependent cancer cells. This makes this compound a valuable tool for further research into the role of Kif18A in cancer and a promising starting point for the development of novel therapeutics targeting CIN-positive tumors. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
The Role of KIF18A in Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The mitotic spindle, a complex microtubule-based machine, orchestrates this process with remarkable precision. Kinesin family member 18A (KIF18A), a plus-end directed motor protein of the kinesin-8 family, has emerged as a critical regulator of mitotic spindle assembly and function. This technical guide provides an in-depth overview of the multifaceted role of KIF18A, focusing on its molecular functions, regulation, and its significance as a therapeutic target in oncology. We consolidate quantitative data on its functional impact, detail key experimental protocols for its study, and provide visual representations of its regulatory pathways and functional relationships to serve as a comprehensive resource for the scientific community.
Core Functions of KIF18A in Mitosis
KIF18A plays a central role in ensuring the proper alignment of chromosomes at the metaphase plate, a process crucial for accurate segregation into daughter cells.[1][2] Its primary functions are centered around the regulation of kinetochore-microtubule (k-MT) dynamics.
1.1. Suppression of Chromosome Oscillations: KIF18A localizes to the plus-ends of k-MTs and acts as a molecular brake, dampening the natural oscillatory movements of chromosomes as they align at the spindle equator.[3][4] Depletion of KIF18A leads to a significant increase in the amplitude of these oscillations, resulting in chromosome congression defects.[4][5] This suppression of movement is dependent on its motor activity.[4]
1.2. Regulation of Spindle Length: KIF18A is a key determinant of mitotic spindle length. Its microtubule-depolymerizing activity helps to control the overall length of spindle microtubules.[2][6] Cells lacking KIF18A exhibit significantly longer spindles, a phenotype that can contribute to chromosome segregation errors.[4][7]
1.3. Kinetochore-Microtubule Attachment Stabilization: Beyond regulating microtubule dynamics, KIF18A also plays a role in stabilizing the attachment of microtubules to kinetochores.[5] This function is, in part, mediated by its interaction with protein phosphatase 1 (PP1), which promotes the dephosphorylation of the kinetochore protein Hec1, a key component of the microtubule-binding interface.[5]
Quantitative Analysis of KIF18A Function
The following tables summarize the quantitative effects of KIF18A perturbation on key mitotic parameters as reported in the literature.
Table 1: Effect of KIF18A Depletion on Spindle Length
| Cell Line | Treatment | Mean Spindle Length (μm) | Fold Change vs. Control | Reference |
| HeLa | Control siRNA | 10.5 ± 0.8 | - | [7] |
| HeLa | KIF18A siRNA | 12.8 ± 1.2 | ~1.22 | [7] |
| HeLa | Control | ~15.5 | - | [4] |
| HeLa | KIF18A Depletion | ~17.5 | ~1.13 | [4] |
Table 2: Effect of KIF18A Perturbation on Chromosome Oscillation Amplitude
| Cell Line | Treatment | Oscillation Amplitude (DAP, μm) | Fold Change vs. Control | Reference |
| HeLa | Control siRNA | 0.46 ± 0.02 | - | [4] |
| HeLa | KIF18A siRNA | 0.85 ± 0.03 | ~1.85 | [4] |
| HeLa | EGFP-KIF18A Overexpression | 0.31 ± 0.01 | ~0.67 | [4] |
Regulation of KIF18A Activity
The function of KIF18A is tightly regulated throughout the cell cycle to ensure its timely action during mitosis. This regulation is primarily achieved through post-translational modifications, particularly phosphorylation.
3.1. The Cdk1-PP1 Switch: A critical regulatory axis controlling KIF18A activity involves the antagonistic actions of Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1).[1][3] In early mitosis, Cdk1 phosphorylates KIF18A, which inhibits its activity and allows for more dynamic chromosome movements necessary for initial capture and congression.[3] As chromosomes achieve bipolar attachment to the spindle, PP1 is recruited to the kinetochores where it dephosphorylates and activates KIF18A.[3][5] This activated KIF18A then dampens chromosome oscillations to facilitate precise alignment at the metaphase plate.[3]
KIF18A in Drug Development
The heightened reliance of chromosomally unstable (CIN) cancer cells on KIF18A for their survival has positioned it as a promising therapeutic target.[2][6] CIN is a hallmark of many aggressive cancers, and these cells are particularly sensitive to perturbations in mitotic machinery.
4.1. KIF18A Inhibitors: Small molecule inhibitors of KIF18A's ATPase activity have been developed and are currently under investigation.[8][9] These inhibitors prevent the motor from functioning correctly, leading to mitotic arrest and subsequent cell death, particularly in CIN cancer cells.[6] Preclinical studies have demonstrated the efficacy of KIF18A inhibitors in various cancer models, including breast and ovarian cancers.[6]
Key Experimental Protocols
5.1. siRNA-mediated Depletion of KIF18A in HeLa Cells
This protocol describes a general procedure for reducing KIF18A expression using small interfering RNA (siRNA) in HeLa cells for subsequent phenotypic analysis.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded to be 30-50% confluent at the time of transfection. KIF18A-targeting siRNA or a non-targeting control siRNA are transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for protein depletion.
-
Verification of Knockdown: The efficiency of KIF18A depletion is assessed by Western blotting or quantitative immunofluorescence microscopy using an anti-KIF18A antibody.
5.2. Immunofluorescence Staining for KIF18A and Microtubules
This protocol outlines the steps for visualizing the subcellular localization of KIF18A and the microtubule network.
-
Cell Preparation: Cells grown on coverslips are fixed with ice-cold methanol (B129727) for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Coverslips are incubated with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. For co-localization, a rabbit anti-KIF18A antibody and a mouse anti-α-tubulin antibody are used.
-
Secondary Antibody Incubation: After washing with PBS, coverslips are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are washed and mounted onto microscope slides using an antifade mounting medium containing DAPI for DNA counterstaining. Images are acquired using a confocal or widefield fluorescence microscope.[10]
5.3. Live-Cell Imaging of Chromosome Dynamics
This protocol allows for the real-time visualization of chromosome movements in cells with perturbed KIF18A function.
-
Cell Line and Transfection: A cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) or a kinetochore protein (e.g., CENP-A-mCherry) is used. Cells are transfected with KIF18A siRNA or control siRNA as described above.
-
Imaging Setup: 24-48 hours post-transfection, cells are transferred to a live-cell imaging chamber on a microscope stage equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Time-lapse images of mitotic cells are acquired every 30-60 seconds for a duration of 1-2 hours using a spinning-disk confocal or other suitable live-cell imaging system.
-
Data Analysis: Chromosome or kinetochore positions are tracked over time using appropriate software (e.g., ImageJ/Fiji with tracking plugins). Parameters such as oscillation amplitude and velocity are then calculated.[4][11]
5.4. In Vitro Microtubule-Stimulated ATPase Assay
This assay measures the enzymatic activity of KIF18A and is crucial for screening potential inhibitors.
-
Reagents: Purified recombinant KIF18A motor domain, taxol-stabilized microtubules, ATP, and a buffer containing MgCl2 are required. An ADP-detecting reagent (e.g., ADP-Glo) is used for signal readout.
-
Assay Procedure: KIF18A is incubated with microtubules in the presence of ATP in a multi-well plate. The reaction is initiated by the addition of ATP. For inhibitor screening, compounds are pre-incubated with the enzyme before the addition of ATP.
-
Measurement: After a defined incubation period, the amount of ADP produced is quantified by measuring the luminescence generated by the ADP-detecting reagent. The ATPase activity is proportional to the luminescence signal.[8][9][12]
5.5. In Vitro Microtubule Depolymerization Assay
This assay directly visualizes the microtubule depolymerizing activity of KIF18A.
-
Microtubule Preparation: Fluorescently labeled, GMPCPP-stabilized microtubules are prepared. GMPCPP is a non-hydrolyzable GTP analog that creates stable microtubules.
-
Assay Chamber: A flow chamber is constructed on a microscope slide.
-
Assay Procedure: The GMPCPP-stabilized microtubules are tethered to the surface of the flow chamber. A solution containing purified KIF18A and ATP is then flowed into the chamber.
-
Imaging and Analysis: The microtubules are visualized over time using total internal reflection fluorescence (TIRF) microscopy. The rate of microtubule shortening is measured to determine the depolymerization activity of KIF18A.[13][14]
Functional Relationships and Pathways
The multifaceted roles of KIF18A are interconnected and contribute to the overall fidelity of mitosis.
Conclusion
KIF18A is an indispensable motor protein for the accurate execution of mitosis. Its precise control over kinetochore-microtubule dynamics, chromosome movements, and spindle length is fundamental to preventing chromosome mis-segregation and maintaining genomic integrity. The intricate regulation of KIF18A activity highlights the sophisticated signaling networks that govern cell division. Furthermore, the dependence of chromosomally unstable cancer cells on KIF18A underscores its potential as a valuable target for the development of novel anti-cancer therapies. This guide provides a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of KIF18A biology and exploit its therapeutic potential.
References
- 1. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-anaphase chromosome oscillations are regulated by the antagonistic activities of Cdk1 and PP1 on Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human kinesin Kif18A is a motile microtubule depolymerase essential for chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A | eLife [elifesciences.org]
Kif18A-IN-11: A Profile of a Highly Selective Mitotic Kinesin Inhibitor for Chromosomally Unstable Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and selectivity profile of Kif18A-IN-11, a potent small molecule inhibitor of the mitotic kinesin Kif18A. Due to the limited availability of detailed public data for this compound, this document will use the well-characterized KIF18A inhibitor, AM-1882, as a representative example to illustrate the expected technical profile and the methodologies used for its characterization. This compound is a potent KIF18A inhibitor with IC50 values below 100 nM in cellular assays.
Introduction: Targeting a Vulnerability in Cancer
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface during mitosis. Its primary function is to attenuate chromosome oscillations, ensuring proper alignment at the metaphase plate. While Kif18A is largely dispensable for normal cell division, cancer cells exhibiting chromosomal instability (CIN) display a heightened dependency on this motor protein for their survival. This synthetic lethal relationship makes Kif18A a compelling therapeutic target for the selective elimination of cancer cells with high rates of chromosome mis-segregation, a hallmark of many aggressive tumors.[1][2][3]
Kif18A inhibitors, such as this compound and its analogs, are being developed to exploit this vulnerability. These inhibitors typically target the ATPase motor domain of Kif18A, disrupting its function and leading to severe mitotic defects, prolonged mitotic arrest, and ultimately, apoptotic cell death in CIN-positive cancer cells.[1][4] A critical attribute of these inhibitors is their high selectivity for Kif18A over other kinesins and motor proteins, which is expected to translate into a wider therapeutic window and reduced off-target toxicities compared to traditional anti-mitotic agents.[5][6]
Target Specificity and Potency
The primary measure of a Kif18A inhibitor's on-target activity is its potency in inhibiting the microtubule-stimulated ATPase activity of the Kif18A motor domain. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Quantitative Data for KIF18A Inhibition (Represented by AM-1882)
The following table summarizes the biochemical potency of the representative KIF18A inhibitor, AM-1882.
| Target | Assay Type | IC50 (nM) | Reference |
| Human KIF18A | Microtubule-stimulated ATPase Assay | 230 | [7] |
Selectivity Profile
A crucial aspect of the development of Kif18A inhibitors is their selectivity against other motor proteins, particularly other members of the kinesin superfamily, to minimize off-target effects. This is assessed by screening the inhibitor against a panel of related kinesins.
Kinesin Selectivity Panel Data (Represented by AM-1882)
The data below illustrates the selectivity of AM-1882 against a panel of different human kinesin motor proteins. The IC50 values were determined using a microtubule-stimulated ATPase assay.
| Kinesin Target | IC50 (nM) | Selectivity (Fold vs. KIF18A) | Reference |
| KIF18A | 230 | 1 | [7] |
| KIF19A | 1820 | 7.9 | [7] |
| KIF18B | >10,000 | >43 | [1] |
| Eg5 (KIF11) | >10,000 | >43 | [1] |
| CENP-E (KIF10) | >10,000 | >43 | [1] |
| KIFC1 | >10,000 | >43 | [1] |
Note: Higher fold-selectivity indicates greater specificity for KIF18A.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the target specificity and selectivity of KIF18A inhibitors.
Microtubule-Stimulated ATPase Assay
This biochemical assay is the primary method for quantifying the inhibitory activity of compounds against the Kif18A motor protein. The principle of the assay is to measure the amount of ADP produced as a result of ATP hydrolysis by Kif18A in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.[8][9]
Principle: The assay is performed in two steps. First, the Kif18A enzyme, microtubules, ATP, and the test inhibitor are incubated together. The reaction is then stopped, and any remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP produced and thus the Kif18A activity.[10]
Detailed Protocol Steps:
-
Reaction Setup: In a 384-well plate, combine the Kif18A enzyme, paclitaxel-stabilized microtubules, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.[11]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][11]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.[10]
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinesin and Kinase Selectivity Profiling (Competitive Binding Assay)
To assess the selectivity of a Kif18A inhibitor, it is screened against a broad panel of other kinases and motor proteins. A common method for this is a competition binding assay.[12][13]
Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand that is bound to the ATP-binding site of the kinase or motor protein. The displacement is typically detected using a technology like Förster Resonance Energy Transfer (FRET).[14][15]
Detailed Protocol Steps:
-
Reagent Preparation: Prepare solutions of the kinase/motor protein, a fluorescently labeled tracer molecule (the high-affinity ligand), and the test compound.
-
Assay Plate Setup: Add the kinase/motor protein and the test compound at a fixed concentration (e.g., 1 µM) to the wells of a microplate.[13]
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[14]
-
FRET Measurement: Measure the FRET signal using a suitable plate reader. A decrease in the FRET signal indicates that the test compound has displaced the tracer, signifying binding to the target protein.[14]
-
Data Analysis: The results are often expressed as the percentage of control (POC) or percent inhibition. A significant reduction in the signal compared to a DMSO control indicates an off-target interaction.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and experimental procedures aid in understanding the mechanism of action and the methods for characterization.
Caption: KIF18A's role in mitosis and its inhibition.
Caption: Workflow for the ADP-Glo ATPase assay.
Caption: Workflow for the competitive binding assay.
Conclusion
This compound is a potent inhibitor of the mitotic kinesin Kif18A, a promising therapeutic target for cancers characterized by chromosomal instability. The preclinical data for representative molecules like AM-1882 demonstrate high potency and, critically, a favorable selectivity profile against other human kinesins. This high degree of selectivity is a key differentiator from broader-acting anti-mitotic agents and suggests the potential for a wider therapeutic index. The experimental protocols outlined in this guide, particularly the microtubule-stimulated ATPase assay and broad panel competitive binding assays, are fundamental to characterizing the potency and selectivity of novel Kif18A inhibitors. Further investigation into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. volastratx.com [volastratx.com]
- 4. AM-1882 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volastratx.com [volastratx.com]
- 7. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. carnabio.com [carnabio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
The Nexus of Mitosis and Malignancy: A Technical Guide to KIF18A's Role in Aneuploidy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of chromosome segregation during mitosis is paramount to maintaining genomic stability. Errors in this intricate process lead to aneuploidy, a state of abnormal chromosome numbers, which is a hallmark of cancer. The kinesin superfamily of motor proteins plays a critical role in orchestrating the mitotic spindle and ensuring accurate chromosome alignment. Among these, Kinesin Family Member 18A (KIF18A) has emerged as a key regulator of chromosome congression and a protein of significant interest in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms linking KIF18A to the development of aneuploidy, its differential role in normal versus cancerous cells, and its potential as a therapeutic target. We will delve into the quantitative data underpinning our understanding of KIF18A's function, provide detailed experimental protocols for its study, and visualize the complex signaling and experimental workflows involved.
KIF18A: A Molecular Motor at the Heart of Chromosome Segregation
KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and ensuring their precise alignment at the metaphase plate.[2][3] This activity is crucial for preventing chromosome mis-segregation and the subsequent generation of aneuploid daughter cells.
Mechanism of Action
KIF18A utilizes the energy from ATP hydrolysis to move along microtubules towards their plus ends, which are attached to the kinetochores of chromosomes.[4] Upon reaching the plus-ends, KIF18A attenuates microtubule dynamics, effectively dampening the oscillatory movements of chromosomes and promoting their stable alignment at the spindle equator.[2] This function is critical for satisfying the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[5]
Regulation of KIF18A Activity
The function of KIF18A is tightly regulated through various mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.
-
Phosphorylation: Phosphorylation within the motor domain and neck-linker of KIF18A can alter its localization and function. For instance, phosphorylation at serine 284 (S284) can disrupt its accumulation at kinetochore microtubule plus-ends, leading to defects in chromosome alignment.[6]
-
Sumoylation: KIF18A is modified by SUMO2 during the cell cycle, with sumoylation peaking at metaphase.[7][8] This modification is thought to regulate KIF18A's activity during mitotic progression, and its disruption can lead to a delay in mitotic exit.[7][8]
-
Protein Interactions: KIF18A interacts with a network of other proteins to execute its function. These include components of the mitotic checkpoint and other motor proteins. For example, KIF18A has been shown to interact with PPP1CA, which is implicated in glioblastoma progression.[9] A comprehensive view of KIF18A's protein-protein interaction network is crucial for understanding its regulation and function.
The KIF18A-Aneuploidy Link in Cancer
While KIF18A is essential for high-fidelity chromosome segregation in all dividing cells, a fascinating dichotomy exists in its requirement between normal and cancerous cells, particularly those exhibiting chromosomal instability (CIN).
Differential Dependency: A Therapeutic Window
Normal, diploid cells can often tolerate the loss of KIF18A function, proceeding through mitosis with only minor defects.[2] In stark contrast, many cancer cells, especially those with high levels of aneuploidy and CIN, are exquisitely dependent on KIF18A for their survival and proliferation.[10][11] This differential dependency creates a potential therapeutic window for targeting KIF18A in cancer.
The heightened reliance of CIN cancer cells on KIF18A is thought to stem from their inherently altered microtubule dynamics. These cells often exhibit increased rates of microtubule polymerization, which may create a greater need for KIF18A's dampening activity to maintain spindle integrity and prevent catastrophic mitotic errors.[10]
Consequences of KIF18A Inhibition in Cancer Cells
Inhibition or depletion of KIF18A in chromosomally unstable cancer cells leads to a cascade of mitotic defects, ultimately resulting in cell death. These defects include:
-
Prolonged Mitotic Arrest: Loss of KIF18A function activates the spindle assembly checkpoint, leading to a significant delay in mitosis.[3][10]
-
Severe Chromosome Misalignment: Without KIF18A's regulatory activity, chromosomes fail to properly align at the metaphase plate.[2]
-
Multipolar Spindle Formation: KIF18A depletion can lead to centrosome fragmentation and the formation of multipolar spindles, a major source of chromosome mis-segregation.[10]
-
Increased Aneuploidy and Cell Death: The culmination of these mitotic errors is an exacerbation of aneuploidy, leading to mitotic catastrophe and apoptosis.[10][11]
Quantitative Insights into KIF18A Function and Dysfunction
The following tables summarize key quantitative data from various studies, providing a comparative overview of KIF18A's expression, the effects of its inhibition, and the efficacy of targeted therapies.
Table 1: KIF18A Expression in Cancer
| Cancer Type | Tissue | Expression Change (Tumor vs. Normal) | Reference |
| Breast Cancer | mRNA | Higher in TNBC vs. non-TNBC | [12] |
| mRNA | Highest in Basal-like subtype | [12] | |
| Protein | Overexpressed, associated with poor survival | [13] | |
| Multiple Cancers | mRNA | Upregulated in 27 tumor types | [14] |
| Glioblastoma | mRNA & Protein | Upregulated in GBM cells | [9] |
Table 2: Effects of KIF18A Inhibition on Mitosis
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| HT29 (CRC) | KIF18A siRNA | Mitotic Arrest | Significant increase in mitotic index | [10] |
| MDA-MB-231 (TNBC) | KIF18A siRNA | Multipolar Spindles | Significant increase in multipolar spindles | [10] |
| Multiple CIN cells | KIF18A siRNA | Mitotic Duration | Increased time from NEB to anaphase onset | [10] |
| OVCAR3 (Ovarian) | ATX020 (inhibitor) | G2/M Arrest | 36% of cells in G2/M (vs. control) | [15] |
| KIF18A KO RPE1 | N/A | Micronuclei Formation | 5.3% of cells formed micronuclei | [16] |
Table 3: Efficacy of KIF18A Inhibitors
| Inhibitor | Cell Line(s) | IC50 | Reference |
| ATX-295 | Ovarian Cancer | 18 nM (ATPase activity) | [17] |
| Compound 3 | Purified KIF18A | 8.2 nM (ATPase activity) | [18] |
| Sovilnesib | Purified KIF18A | 41.3 nM (ATPase activity) | [18] |
| ATX020 | HGSOC cell lines | Varies by sensitivity (e.g., OVCAR3 highly sensitive) | [15] |
Experimental Protocols for Studying KIF18A and Aneuploidy
This section provides detailed methodologies for key experiments used to investigate the role of KIF18A in chromosome segregation and aneuploidy.
Immunofluorescence Staining of KIF18A and Microtubules
This protocol is for visualizing the subcellular localization of KIF18A and the structure of the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
-20°C Methanol (B129727) or Methanol with 1% Paraformaldehyde
-
Tris-buffered saline (TBS)
-
Blocking Buffer (20% goat serum in antibody dilution buffer)
-
Antibody Dilution Buffer (Abdil: TBS pH 7.4, 1% BSA, 0.1% Triton X-100, 0.1% sodium azide)
-
Primary antibodies: Rabbit anti-KIF18A, Mouse anti-α-tubulin
-
Secondary antibodies: Goat anti-rabbit IgG (conjugated to a fluorophore), Donkey anti-mouse IgG (conjugated to a different fluorophore)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Fix cells in -20°C methanol or methanol with 1% paraformaldehyde for 10 minutes on ice.[19]
-
Washing: Wash coverslips three times for 5 minutes each in TBS.[19]
-
Blocking: Block for 1 hour at room temperature in Blocking Buffer.[19]
-
Primary Antibody Incubation: Dilute primary antibodies in Abdil and incubate overnight at 4°C.[20]
-
Washing: Wash coverslips two times in TBS for 5 minutes each.[19]
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in Abdil for 1-2 hours at room temperature, protected from light.[21]
-
Washing: Rinse three times in 1X PBS for 5 minutes each, protected from light.[21]
-
Counterstaining: Stain with DAPI to visualize DNA.
-
Mounting: Mount coverslips on slides using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Live-Cell Imaging of Chromosome Segregation
This protocol allows for the real-time visualization of chromosome movements and mitotic progression in cells with altered KIF18A function.
Materials:
-
Cells expressing fluorescently tagged histones (e.g., H2B-mCherry) and/or tubulin (e.g., α-tubulin-EGFP)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Appropriate live-cell imaging medium
Procedure:
-
Cell Preparation: Seed cells expressing fluorescent reporters in a suitable imaging dish (e.g., glass-bottom dish).
-
Treatment: Treat cells with KIF18A siRNA or a small molecule inhibitor as required for the experiment.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Image Acquisition:
-
Identify cells entering mitosis (e.g., by nuclear envelope breakdown).
-
Acquire time-lapse images using appropriate fluorescence channels at set intervals (e.g., every 2-5 minutes).
-
Acquire z-stacks to capture the three-dimensional organization of the spindle and chromosomes.
-
-
Data Analysis:
-
Measure the duration of mitosis (from nuclear envelope breakdown to anaphase onset).[10]
-
Track the movement of individual chromosomes or kinetochores to quantify oscillation amplitudes and alignment defects.
-
Score for mitotic errors such as lagging chromosomes, anaphase bridges, and multipolar divisions.
-
Fluorescence In Situ Hybridization (FISH) for Aneuploidy Quantification
This protocol is used to determine the chromosome copy number in individual cells.
Materials:
-
Chromosome preparations from cultured cells
-
RNase A
-
2x Saline-Sodium Citrate (SSC) buffer
-
10 mM HCl
-
Pepsin
-
Paraformaldehyde
-
Ethanol (B145695) series (70%, 80%, 95%)
-
Hybridization solution
-
Fluorescently labeled chromosome-specific DNA probes
-
Detection buffer
-
Blocking buffer
-
DAPI
-
Antifade mounting medium
Procedure:
-
Slide Preparation:
-
Hybridization:
-
Washing and Detection:
-
Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Count the number of signals for each chromosome probe in a large population of interphase nuclei to determine the frequency of aneuploidy.
-
Visualizing KIF18A Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to KIF18A.
Caption: KIF18A signaling pathway in mitotic regulation.
Caption: Workflow for studying KIF18A inhibitors.
Conclusion and Future Directions
The intricate relationship between KIF18A and aneuploidy presents a compelling narrative in the field of cancer biology. The heightened dependency of chromosomally unstable cancer cells on KIF18A for their mitotic progression has firmly established it as a promising therapeutic target. The development of potent and selective small-molecule inhibitors of KIF18A is a significant step towards translating this fundamental biological understanding into clinical applications.[23]
Future research should continue to focus on several key areas:
-
Biomarker Discovery: Identifying robust biomarkers to predict which tumors will be most sensitive to KIF18A inhibition is crucial for patient stratification in clinical trials.
-
Combination Therapies: Exploring the synergistic effects of KIF18A inhibitors with other anti-cancer agents, such as those targeting DNA repair pathways or other mitotic components, could lead to more effective treatment strategies.
-
Mechanisms of Resistance: Understanding the potential mechanisms by which cancer cells might develop resistance to KIF18A inhibitors will be essential for the long-term success of this therapeutic approach.
References
- 1. uniprot.org [uniprot.org]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Gene - KIF18A [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. "Post-Translational Modifications In The Enzymatic Region Of Kif18a Reg" by Katelyn Queen [scholarworks.uvm.edu]
- 7. Sumoylation of Kif18A plays a role in regulating mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KIF18A interacts with PPP1CA to promote the malignant development of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A as a potential biomarker to distinguish different breast cancer subtypes based on receptor status_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 13. Kif18A is involved in human breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 16. Micronuclei in Kif18a mutant mice form stable micronuclear envelopes and do not promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 19. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 22. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 23. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
KIF18A: A Synthetic Lethal Target for Chromosomally Unstable Cancers - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin Family Member 18A (KIF18A), a plus-end directed motor protein, plays a pivotal role in the precise alignment and segregation of chromosomes during mitosis.[1] While non-essential for the division of normal, diploid cells, KIF18A has emerged as a critical dependency for the survival and proliferation of cancer cells characterized by chromosomal instability (CIN).[2][3] This creates a synthetic lethal paradigm, presenting a promising therapeutic window for the development of targeted cancer therapies with potentially reduced systemic toxicity.[1][4] This technical guide provides a comprehensive overview of KIF18A as a therapeutic target, summarizing preclinical and clinical data, detailing key experimental protocols, and visualizing associated signaling pathways and workflows.
The Role of KIF18A in Mitosis and its Exploitation by Cancer Cells
KIF18A functions to dampen the oscillatory movements of chromosomes at the metaphase plate, ensuring proper spindle tension and timely progression into anaphase.[5][6] It achieves this by accumulating at the plus-ends of kinetochore microtubules and suppressing their dynamics.[6]
In chromosomally unstable tumor cells, which are often characterized by aneuploidy and whole-genome doubling, the mitotic machinery is under constant stress.[7][8] These cells exhibit an increased reliance on KIF18A to manage the chaotic chromosomal landscape and prevent mitotic catastrophe.[2][9] Inhibition of KIF18A in these CIN-high cancer cells leads to a cascade of mitotic defects, including prolonged mitotic arrest, formation of multipolar spindles, chromosome mis-segregation, and ultimately, apoptotic cell death.[7][10] This selective vulnerability forms the basis of the synthetic lethal strategy targeting KIF18A.
Preclinical Data on KIF18A Inhibitors
A growing pipeline of small molecule inhibitors targeting the ATPase activity of KIF18A is currently under preclinical and clinical investigation. These inhibitors have demonstrated potent and selective anti-proliferative activity in a range of CIN-high cancer cell lines, particularly those derived from ovarian, triple-negative breast, and lung cancers.[3][5][9]
Table 1: Preclinical Activity of KIF18A Inhibitors
| Inhibitor | Company | Mechanism of Action | Key In Vitro Findings | Key In Vivo Findings | Reference(s) |
| Sovilnesib (AMG650) | Volastra Therapeutics (in-licensed from Amgen) | ATP-uncompetitive inhibitor | Potent activity against CIN-high ovarian and breast cancer models. Combination with PARP inhibitor olaparib (B1684210) showed enhanced anti-cancer activity. | Robust anti-cancer activity with durable tumor regressions in ovarian and breast tumor models at well-tolerated doses. | [4] |
| VLS-1488 | Volastra Therapeutics | Oral small molecule inhibitor | Sub-nM potency, long drug-target residence time (~2 days). ATP and microtubule uncompetitive. | Demonstrates tumor regression in mouse xenograft models. | [3] |
| ATX020 | Accent Therapeutics | Potent and selective small molecule inhibitor | IC50 of 0.014 µM for KIF18A ATPase activity. Selective over other kinesins (CENPE > 10 µM, EG5 = 5.87 µM). Anti-proliferative IC50 of 0.053 µM in OVCAR-3 cells. Induces apoptosis, mitotic arrest, and DNA damage in sensitive cell lines. | Dose-dependent tumor growth inhibition and significant tumor regression in an OVCAR-3 xenograft model at 100 mpk/day. | [10] |
| ISM9682 | Insilico Medicine | Oral, potentially best-in-class small molecule inhibitor | Broad anti-tumor activity in HGSOC, TNBC, and NSCLC CIN cell lines. | Potent in vivo efficacy in multiple CDX models. | |
| Macrocyclic Inhibitors (AU-KIF-01 to AU-KIF-04) | Aurigene Oncology | Macrocyclic inhibitors of KIF18A ATPase activity | IC50s ranging from 0.06 to 1.4 µM. Robust anti-proliferative potency in OVCAR-3 cells with selectivity over CIN-low MCF7 cells. Induce mitotic arrest and DNA damage. | Significant dose-dependent anti-tumor efficacy in the OVCAR3 CDX model. | [9] |
Clinical Development of KIF18A Inhibitors
The promising preclinical data has propelled several KIF18A inhibitors into early-phase clinical trials, with the first approved therapy anticipated around 2030.[4] These trials are primarily focused on patients with advanced solid tumors known to exhibit high levels of chromosomal instability.
Table 2: Ongoing Clinical Trials of KIF18A Inhibitors
| Inhibitor | Company | NCT Identifier | Phase | Indications | Status |
| Sovilnesib (AMG650) | Volastra Therapeutics | NCT06084416 | Phase 1b | Platinum-resistant high-grade serous ovarian cancer (HGSOC) | Recruiting |
| ATX-295 | Accent Therapeutics | NCT06799065 | Phase 1/2 | Advanced or metastatic solid tumors, including ovarian cancer | Recruiting |
| VLS-1488 | Volastra Therapeutics | Not specified | Phase 1 | Advanced solid tumors with high CIN | Ongoing |
| GH2616 | Not specified | Not specified | Clinical | Not specified | Ongoing |
| HS387 | Not specified | Not specified | Clinical | Not specified | Ongoing |
Signaling Pathways and Biomarkers
Signaling Pathways Involving KIF18A
Research has begun to elucidate the upstream regulatory pathways of KIF18A. Two notable pathways have been identified:
-
JNK1/c-Jun Pathway: In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression. JNK1 phosphorylates the transcription factor c-Jun, which then directly binds to the KIF18A promoter to drive its transcription.[11][12] Inhibition of JNK1 leads to decreased KIF18A expression and reduced cancer cell proliferation.[11][12]
-
Akt/MMP-7/MMP-9 Pathway: In hepatocellular carcinoma, KIF18A expression is associated with the activation of the Akt signaling pathway and subsequent upregulation of matrix metalloproteinases MMP-7 and MMP-9, promoting cell proliferation, invasion, and metastasis.[8][13][14][15][16]
Biomarkers for KIF18A Inhibitor Sensitivity
The selective activity of KIF18A inhibitors in CIN-high tumors underscores the importance of patient stratification. Several potential biomarkers are being investigated:
-
Chromosomal Instability (CIN) and Aneuploidy: A high degree of aneuploidy and ongoing CIN are the most established biomarkers for sensitivity to KIF18A inhibition.[10]
-
Whole-Genome Doubling (WGD): Cancer cells that have undergone whole-genome doubling are particularly dependent on KIF18A.
-
TP53 Mutations: A significant correlation has been observed between TP53 mutations and sensitivity to KIF18A inhibitors, as TP53 loss often leads to increased CIN.[10]
-
Low CENP-E Levels: Recent research suggests that cancer cells with naturally low levels of the motor protein CENP-E may be highly susceptible to KIF18A inhibition.
Experimental Protocols and Workflows
The following section details standardized protocols for key in vitro and in vivo assays used to evaluate the efficacy of KIF18A inhibitors.
General Experimental Workflow
Detailed Methodologies
This protocol is adapted for TNBC cell lines such as MDA-MB-231.
-
Cell Seeding: Seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C and 5% CO2 to achieve 50-70% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute a final concentration of 40 nM KIF18A-specific siRNA and a non-targeting control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding with downstream assays.
-
Validation: Confirm KIF18A knockdown efficiency by Western blot analysis.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with KIF18A inhibitors or siRNA as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for mitotic spindle) and a kinetochore marker (e.g., CREST) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBST, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify chromosome alignment by measuring the distribution of the kinetochore signal along the spindle axis.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the KIF18A inhibitor for 72-96 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Treatment and Harvesting: Treat cells with the KIF18A inhibitor for the desired time. Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) (a marker of mitosis) and γ-H2AX (a marker of DNA double-strand breaks), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Implantation: Subcutaneously inject a suspension of a CIN-high cancer cell line (e.g., OVCAR-3) in Matrigel into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment: Once tumors reach a specified volume, randomize the mice into vehicle and treatment groups and administer the KIF18A inhibitor orally or via the appropriate route.
-
Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as immunohistochemistry for mitotic and apoptotic markers.
Conclusion and Future Directions
KIF18A represents a compelling and clinically validated synthetic lethal target for the treatment of chromosomally unstable cancers. The selective dependency of CIN-high tumors on KIF18A for survival provides a clear therapeutic rationale, and the initial preclinical and clinical data for KIF18A inhibitors are highly encouraging. Future research will focus on refining patient selection biomarkers, exploring combination therapies to overcome potential resistance mechanisms, and expanding the application of KIF18A inhibitors to a broader range of CIN-driven malignancies. The continued development of this new class of anti-mitotic agents holds the promise of delivering more effective and less toxic treatments for patients with some of the most aggressive and difficult-to-treat cancers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Akt- and MAPK-mediated activation and secretion of MMP-9 into stroma in breast cancer cells upon heregulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on KIF18A Motor Domain Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its function in regulating microtubule dynamics is essential for proper chromosome segregation, and its dysregulation has been implicated in tumorigenesis.[2][3] Notably, cancer cells exhibiting chromosomal instability (CIN) show a particular dependence on KIF18A for survival, making it a compelling therapeutic target for a selective anti-cancer strategy.[4][5][6] This technical guide provides an in-depth overview of the foundational research on the inhibition of the KIF18A motor domain, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows.
Mechanism of KIF18A Inhibition
Small-molecule inhibitors of KIF18A primarily function by allosterically targeting the motor domain.[7][8] This binding event interferes with the conformational changes necessary for ATP hydrolysis and microtubule interaction, thereby inhibiting its motor activities.[7][8][9] For instance, the inhibitor BTB-1 has been shown to bind to a site near loop5 of the motor domain, trapping KIF18A on the microtubule and preventing the subdomain rearrangements required for motility and microtubule depolymerization.[7][8][9] Other developed inhibitors, such as sovilnesib (B10829452) (AMG-650) and VLS-1272, are ATP non-competitive and microtubule-dependent, highlighting a common mechanistic theme of disrupting the KIF18A-microtubule interaction.[6][10] This inhibition leads to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death, particularly in CIN-positive cancer cells.[1][4][6]
Quantitative Data on KIF18A Inhibitors
The following tables summarize the quantitative data for several key KIF18A inhibitors based on in vitro biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity of KIF18A Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| BTB-1 | KIF18A_MDNL | ATPase Activity | 1310 | [11] |
| AM-1882 | KIF18A | MT-ATPase | <10 | [4] |
| AM-5308 | KIF18A | MT-ATPase | <10 | [4] |
| ATX020 | KIF18A | ATPase Activity | 14.5 | [12] |
| Sovilnesib | KIF18A | MT-ATPase | 41.3 | [13] |
| Compound 3 | KIF18A | MT-ATPase | 8.2 | [13] |
| VLS-1272 | KIF18A | ATPase Activity | Potent (IC50 not specified) | [6] |
| AU-KIF-01 | KIF18A | ATPase Activity | 60 | [14] |
| AU-KIF-02 | KIF18A | ATPase Activity | 1400 | [14] |
| AU-KIF-03 | KIF18A | ATPase Activity | 100 | [14] |
| AU-KIF-04 | KIF18A | ATPase Activity | 80 | [14] |
Table 2: Cellular Activity of KIF18A Inhibitors in CIN-Positive Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Endpoint | EC50/IC50 (nM) | Reference(s) |
| AM-0277 | MDA-MB-157 | Mitotic Feature | pH3 | ~500 | [4] |
| AM-1882 | MDA-MB-157 | Mitotic Feature | pH3 | ~50 | [4] |
| ATX020 | OVCAR-3 | Anti-proliferation | Growth Inhibition | 53.3 | [12] |
| ATX020 | OVCAR-8 | Anti-proliferation | Growth Inhibition | 534 | [12] |
| Unnamed Inhibitors | OVCAR-3 | Anti-proliferation | Growth Inhibition | <10 | [15] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of KIF18A inhibition are provided below.
Microtubule-Stimulated ATPase Assay
This assay measures the ATP hydrolysis rate of the KIF18A motor domain in the presence of microtubules, which is a direct measure of its motor activity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human KIF18A motor domain protein (e.g., residues 1-417).[13]
-
Polymerized, paclitaxel-stabilized porcine microtubules.[13]
-
Reaction Buffer: 15 mM Tris (pH 7.5), 10 mM MgCl2, 0.01% Tween-20, 1% DMSO, 1 µM paclitaxel.[13]
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection of ADP.[4][13]
-
Serial dilutions of the test inhibitor.
-
-
Procedure:
-
Incubate microtubules (60 µg/ml) and ATP (25 µM) with serially diluted test compounds or DMSO (vehicle control) in the reaction buffer at room temperature.[13]
-
Initiate the reaction by adding the KIF18A motor domain protein (2.5 nM).[13]
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is proportional to the amount of ADP generated and thus to the ATPase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cellular Proliferation Assay
This assay assesses the effect of KIF18A inhibitors on the growth of cancer cell lines over time.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the KIF18A inhibitor or DMSO control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).[17][18]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader. The signal is proportional to the number of viable cells.
-
Normalize the data to the DMSO-treated control cells and plot the results as a percentage of control versus inhibitor concentration to determine the EC50 or IC50 value.[4]
-
Immunofluorescence Assay for Mitotic Phenotypes
This assay is used to visualize the cellular effects of KIF18A inhibition on mitotic progression, such as mitotic arrest and spindle defects.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines grown on coverslips.
-
KIF18A inhibitor.
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for mitotic cells, anti-α-tubulin for spindles, anti-pericentrin for centrosomes).[4]
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells with the KIF18A inhibitor or DMSO for a specified time (e.g., 24 hours).[4]
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the desired phenotypes (e.g., percentage of mitotic cells, spindle multipolarity).[16]
-
Visualizations
KIF18A Signaling Pathway in Mitosis
Caption: KIF18A's role in mitosis and the consequences of its inhibition.
Experimental Workflow for KIF18A Inhibitor Screening
Caption: A typical workflow for the discovery and development of KIF18A inhibitors.
Logical Relationship of KIF18A Inhibition in CIN-Positive Cancer
Caption: The selective vulnerability of CIN-positive cancer cells to KIF18A inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural basis of human kinesin-8 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Content Screening of Mitotic Defects Using Kif18A-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome alignment during mitosis.[1][2][3] Its inhibition leads to mitotic defects such as chromosome missegregation and mitotic arrest, ultimately triggering apoptosis, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][4][5] This makes Kif18A a compelling therapeutic target for a range of cancers. Kif18A-IN-11 is a potent inhibitor of Kif18A, demonstrating significant anti-proliferative effects in cancer cell lines.[6] High-content screening (HCS) provides a powerful platform for quantifying the phenotypic effects of this compound on cell division in a high-throughput manner. These application notes provide detailed protocols for utilizing this compound in HCS assays to identify and characterize mitotic defects.
Mechanism of Action of Kif18A Inhibition
Kif18A functions as a molecular motor that moves along microtubules. Its activity is critical for dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of Kif18A disrupts this fine-tuned regulation, leading to a cascade of mitotic errors. These include increased amplitude of chromosome oscillations, failure of chromosomes to congress at the metaphase plate, and the formation of multipolar spindles.[1][2] Such defects activate the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[4][7] In cancer cells, particularly those with a high degree of aneuploidy or CIN, this prolonged arrest often leads to mitotic catastrophe and apoptotic cell death.[1][5]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables include its known IC50 values and representative quantitative data from other well-characterized Kif18A inhibitors (e.g., ATX020, AM-1882) to illustrate the expected outcomes in high-content screening assays.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | OVCAR3 | Proliferation | < 100 nM | [6] |
| This compound | MDA-MB-157 | Proliferation | < 100 nM | [6] |
| Kif18A-IN-1 | MDA-MB-157 | Proliferation (5 days) | 5.09 nM | [8] |
| Kif18A-IN-1 | OVCAR-8 | Proliferation (5 days) | 12.4 nM | [8] |
| Kif18A-IN-1 | HCC-1806 | Proliferation (5 days) | 6.11 nM | [8] |
| Kif18A-IN-1 | HeLa | Proliferation (5 days) | 20.9 nM | [8] |
| Kif18A-IN-1 | OVCAR-3 | Proliferation (5 days) | 10.3 nM | [8] |
| Kif18A-IN-4 | OVCAR-3 | Mitotic Index | 6.35 µM | [9] |
| ATX020 | OVCAR-3 | Proliferation (72h) | 53.3 nM | [7] |
| ATX020 | OVCAR-8 | Proliferation (72h) | 534 nM | [7] |
Table 2: Phenotypic Effects of Kif18A Inhibition in High-Content Screening Assays (Representative Data)
| Cell Line | Treatment (Concentration) | Mitotic Index (% of cells) | Multipolar Spindles (% of mitotic cells) | Reference |
| MDA-MB-231 | KIF18A siRNA | ~25% (vs. ~5% in control) | ~40% (vs. <5% in control) | [1] |
| HT-29 | KIF18A siRNA | ~20% (vs. ~5% in control) | ~30% (vs. <5% in control) | [1] |
| OVCAR3 | ATX020 (0.25 µM) | 36% (vs. 20% in control) | Not specified | [10] |
| MDA-MB-157 | Kif18A-IN-4 (15 µM) | Increased pH3+ cells | Increased multipolar spindles | [9] |
Experimental Protocols
Protocol 1: High-Content Screening for Mitotic Arrest
This protocol describes a method to quantify the increase in the mitotic cell population following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MDA-MB-231, HeLa)
-
This compound (stock solution in DMSO)
-
96-well or 384-well clear-bottom imaging plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H3 (Ser10) antibody (a mitotic marker)
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into imaging plates at a density that will result in 50-70% confluency at the time of imaging. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound dilutions to the cells and include a vehicle control (DMSO). Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunofluorescence Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-phospho-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear stain diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Use channels for the nuclear stain (e.g., DAPI/Hoechst) and the mitotic marker (e.g., FITC/Alexa Fluor 488).
-
Use image analysis software to:
-
Identify individual nuclei based on the nuclear stain.
-
Quantify the fluorescence intensity of the phospho-Histone H3 signal within each nucleus.
-
Set a threshold to classify cells as mitotic (phospho-Histone H3 positive) or non-mitotic.
-
Calculate the mitotic index (% of mitotic cells) for each treatment condition.
-
-
Protocol 2: High-Content Analysis of Spindle Morphology
This protocol allows for the quantification of mitotic spindle defects, such as multipolar spindles, induced by this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody: Anti-α-tubulin antibody (to visualize microtubules) and anti-γ-tubulin antibody (to visualize centrosomes).
-
Secondary antibodies: Corresponding fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization: Follow step 3 from Protocol 1.
-
Immunofluorescence Staining:
-
Block with blocking buffer for 1 hour.
-
Incubate with a cocktail of primary antibodies (anti-α-tubulin and anti-γ-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of the corresponding secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire multi-channel images (DAPI/Hoechst, FITC/Alexa Fluor 488 for α-tubulin, and RFP/Alexa Fluor 594 for γ-tubulin).
-
Use image analysis software to:
-
Identify mitotic cells (e.g., based on condensed chromatin).
-
Within the mitotic cell population, identify and count the number of centrosomes (γ-tubulin foci).
-
Classify mitotic spindles as bipolar (2 centrosomes) or multipolar (>2 centrosomes).
-
Calculate the percentage of mitotic cells with multipolar spindles for each treatment condition.
-
-
Visualizations
Caption: Signaling pathway of Kif18A inhibition.
Caption: High-content screening workflow.
References
- 1. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
Application Notes and Protocols for Live-Cell Imaging of Spindle Dynamics with Kif18A Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin motor protein Kif18A is a critical regulator of chromosome dynamics during mitosis.[1][2] As a plus-end directed motor, Kif18A accumulates at the plus-ends of kinetochore microtubules, where it suppresses their dynamics to facilitate the precise alignment of chromosomes at the metaphase plate.[2][3] Inhibition of Kif18A leads to defects in chromosome congression, increased spindle length, and prolonged mitotic arrest, ultimately triggering cell death, particularly in chromosomally unstable (CIN) cancer cells which are more reliant on Kif18A for a successful mitosis.[1][4][5] This selective vulnerability makes Kif18A a promising therapeutic target in oncology.[2][6][7]
These application notes provide a detailed protocol for live-cell imaging to investigate the effects of Kif18A inhibition on spindle dynamics. While the specific compound "Kif18A-IN-11" is used as a placeholder, the protocols and expected outcomes are based on published data for well-characterized, potent, and selective Kif18A inhibitors. Researchers should optimize the protocols for their specific inhibitor and cell lines of interest.
Signaling Pathway of Kif18A in Mitosis and its Inhibition
Kif18A's function is tightly regulated within the complex network of mitotic signaling. Its activity is influenced by key mitotic kinases and phosphatases. The inhibition of Kif18A's motor function with a small molecule inhibitor disrupts its ability to control microtubule dynamics, leading to characteristic mitotic defects.
Quantitative Data Summary
Treatment of cells with Kif18A inhibitors typically results in quantifiable changes to mitotic parameters. The following tables summarize representative data from studies on various Kif18A inhibitors.
Table 1: Effect of Kif18A Inhibition on Spindle Length
| Cell Line | Treatment | Mean Spindle Length (µm) ± SD | Fold Change vs. Control | Reference |
| HeLa | Control siRNA | 10.5 ± 1.2 | - | [3] |
| HeLa | Kif18A siRNA | 12.8 ± 1.5 | 1.22 | [3] |
| MDA-MB-231 | DMSO | 11.2 ± 0.8 | - | [4] |
| MDA-MB-231 | Kif18A Inhibitor (Compound 3) | 13.5 ± 1.1 | 1.21 | [4] |
Table 2: Effect of Kif18A Inhibition on Chromosome Alignment
| Cell Line | Treatment | Chromosome Alignment (FWHM, µm) ± SD | Fold Change vs. Control | Reference |
| MDA-MB-231 | Control siRNA | 2.1 ± 0.3 | - | [4] |
| MDA-MB-231 | Kif18A siRNA | 4.5 ± 0.7 | 2.14 | [4] |
| MDA-MB-231 | DMSO | 2.3 ± 0.4 | - | [4] |
| MDA-MB-231 | Kif18A Inhibitor (Compound 3) | 4.8 ± 0.9 | 2.09 | [4] |
(FWHM: Full Width at Half Maximum of the chromosome distribution)
Table 3: Effect of Kif18A Inhibition on Mitotic Progression
| Cell Line | Treatment | Mitotic Index (%) | Notes | Reference |
| MDA-MB-231 (CIN+) | Kif18A siRNA | Increased | Significant increase in mitotic cells | [8] |
| HT-29 (CIN+) | Kif18A Inhibitor | Increased | Mitotic arrest observed | [3] |
| RPE1 (Diploid) | Kif18A Inhibitor | No significant change | Diploid cells are less sensitive | [3] |
Experimental Protocols
The following are detailed protocols for live-cell imaging of spindle dynamics following treatment with a Kif18A inhibitor.
Protocol 1: Live-Cell Imaging of Spindle and Chromosome Dynamics
This protocol outlines the steps for imaging mitotic cells expressing fluorescently tagged tubulin and histones to visualize the spindle and chromosomes, respectively.
Materials:
-
Human cell line of interest (e.g., HeLa, MDA-MB-231) stably expressing fluorescently tagged proteins (e.g., mCherry-Tubulin and GFP-Histone H2B).
-
Glass-bottom imaging dishes.
-
Complete cell culture medium.
-
CO2-independent imaging medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), and appropriate lasers and filters.
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Drug Treatment:
-
On the day of the experiment, replace the culture medium with pre-warmed CO2-independent imaging medium containing the desired final concentration of this compound. A concentration range of 10-500 nM is a typical starting point for potent Kif18A inhibitors.[9]
-
Include a DMSO-treated control.
-
Allow cells to equilibrate in the imaging medium for at least 30 minutes inside the environmental chamber of the microscope.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Identify mitotic cells for imaging. These will have condensed chromosomes (visible with GFP-H2B) and a forming spindle (visible with mCherry-Tubulin).
-
Set up time-lapse acquisition. For observing spindle dynamics and chromosome congression, an imaging interval of 1-3 minutes is recommended.
-
Acquire images in both the green (chromosomes) and red (spindle) channels. Z-stacks may be necessary to capture the entire spindle.
-
Image for a duration sufficient to observe the effects of the inhibitor, typically 2-6 hours.
-
-
Image Analysis:
-
Spindle Length: Measure the pole-to-pole distance of the spindle in metaphase cells.
-
Chromosome Alignment: In metaphase cells, measure the width of the metaphase plate (Full Width at Half Maximum of the GFP-H2B signal).
-
Mitotic Timing: Record the time from nuclear envelope breakdown (NEBD) to anaphase onset.
-
Protocol 2: Immunofluorescence of Fixed Cells for High-Resolution Spindle Analysis
This protocol allows for detailed, high-resolution analysis of spindle morphology and Kif18A localization after inhibitor treatment.
Materials:
-
Cells grown on coverslips.
-
This compound.
-
Methanol (B129727) or paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-Kif18A).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst for DNA staining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish.
-
Treat with this compound or DMSO as described in Protocol 1 for a desired duration (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Fix cells with cold methanol for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.
-
If using PFA, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a confocal microscope to obtain high-resolution images of the spindle, centrosomes, and chromosomes.
-
Expected Outcomes and Troubleshooting
-
Increased Spindle Length: Inhibition of Kif18A is expected to result in a measurable increase in spindle length.[4]
-
Chromosome Congression Defects: Treated cells will likely exhibit a wider metaphase plate, with chromosomes failing to align properly at the spindle equator.[4][10]
-
Mitotic Arrest: A significant increase in the percentage of cells in mitosis (mitotic index) is anticipated, especially in CIN-positive cell lines.[8]
-
Multipolar Spindles: In some CIN cell lines, Kif18A inhibition can lead to the formation of multipolar spindles.[4][8]
-
Troubleshooting:
-
No observable effect: The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment. The cell line may also be insensitive to Kif18A inhibition.
-
Excessive cell death: The inhibitor concentration may be too high. Lower the concentration.
-
Phototoxicity in live-cell imaging: Reduce laser power, increase the imaging interval, or use more sensitive detectors.
-
By following these protocols, researchers can effectively utilize live-cell imaging to characterize the effects of Kif18A inhibitors on spindle dynamics, providing valuable insights for basic research and drug development.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing Multipolar Spindles Induced by Kif18A-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescence staining and analysis of multipolar spindles in cultured cells following treatment with Kif18A-IN-11, a potent and selective inhibitor of the mitotic kinesin Kif18A.
Introduction
Kif18A, a plus-end directed motor protein of the kinesin-8 family, plays a critical role in regulating microtubule dynamics during mitosis. It is essential for the proper alignment of chromosomes at the metaphase plate and for maintaining the bipolarity of the mitotic spindle.[1][2] In chromosomally unstable (CIN) cancer cells, which often exhibit altered microtubule dynamics, there is a heightened dependency on Kif18A for successful cell division.[3]
Inhibition of Kif18A's ATPase activity by small molecules such as this compound disrupts its function. This leads to a cascade of mitotic defects in CIN cancer cells, including prolonged mitotic arrest and, most notably, the formation of multipolar spindles.[1][4] This phenotype arises from the fragmentation of pericentriolar material, leading to more than two spindle poles.[3] The formation of these aberrant spindles ultimately results in improper chromosome segregation and cell death, making Kif18A an attractive therapeutic target in oncology.[5][6]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the formation of multipolar spindles following Kif18A inhibition. By staining for key components of the mitotic apparatus, such as microtubules (α-tubulin) and centrosomes (γ-tubulin), researchers can elucidate the mechanism of action of Kif18A inhibitors and assess their efficacy in inducing this specific mitotic phenotype.
Mechanism of Action of Kif18A and its Inhibition
Kif18A moves along spindle microtubules towards the plus-ends where it suppresses their dynamics. This activity is crucial for maintaining spindle length and ensuring that chromosomes are correctly aligned at the metaphase plate before segregation.[1][2] In many cancer cells, particularly those with chromosomal instability, the mitotic spindle is under increased stress. Kif18A is essential in these cells to manage microtubule dynamics and ensure a successful bipolar division.[3]
This compound and other similar inhibitors block the ATPase activity of Kif18A. Without the energy from ATP hydrolysis, Kif18A can no longer move along microtubules or regulate their dynamics effectively. This loss of function leads to abnormal spindle forces and centrosome fragmentation, resulting in the formation of multipolar spindles.[1][3] This induction of multipolar spindles is particularly pronounced in CIN cancer cells, while normal diploid cells are less affected, providing a potential therapeutic window.[1]
Data Presentation: Quantitative Analysis of Multipolar Spindles
The following table summarizes quantitative data on the induction of multipolar spindles in chromosomally unstable cancer cell lines following either chemical inhibition of Kif18A or siRNA-mediated knockdown. The data is compiled from studies investigating the effects of Kif18A perturbation on mitotic spindle morphology.
| Cell Line | Treatment Condition | Percentage of Mitotic Cells with Multipolar Spindles | Fold Increase vs. Control |
| MDA-MB-231 | DMSO (Control) | ~5% | 1.0 |
| Kif18A Inhibitor (Compound 3) | ~25% | ~5.0 | |
| Control siRNA | ~8% | 1.0 | |
| KIF18A siRNA | ~30% | ~3.8 | |
| HT-29 | DMSO (Control) | ~10% | 1.0 |
| Kif18A Inhibitor (Compound 3) | ~60% | ~6.0 | |
| Control siRNA | ~12% | 1.0 | |
| KIF18A siRNA | ~55% | ~4.6 |
Data is representative and compiled from published studies. Absolute percentages can vary based on experimental conditions.[1]
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining to visualize and quantify multipolar spindles in cultured mammalian cells treated with this compound. This protocol is optimized for adherent cells grown on coverslips.
Materials and Reagents:
-
Cell Line: A chromosomally unstable cancer cell line (e.g., HeLa, MDA-MB-231, HT-29).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared. Alternatively, ice-cold methanol.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules).
-
Rabbit anti-γ-tubulin antibody (for centrosomes).
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Goat anti-rabbit IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
-
Microscope: Fluorescence or confocal microscope with appropriate filter sets.
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence and growth.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed complete culture medium. A typical concentration range to test would be 100 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the drug-containing or vehicle control medium.
-
Incubate for a duration sufficient to induce mitotic arrest and multipolar spindle formation (e.g., 16-24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 4% PFA solution to each well and fix for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well, ensuring the coverslips are fully covered.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer to their recommended concentrations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. From this point on, protect the coverslips from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
During the second wash, add DAPI or Hoechst solution to the wash buffer at a concentration of 1 µg/mL. Incubate for 5 minutes.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Capture images of mitotic cells, identified by condensed chromatin (DAPI/Hoechst stain).
-
Identify and count the number of spindle poles in each mitotic cell by observing the foci of γ-tubulin staining, from which the α-tubulin-stained microtubules emanate.
-
A cell with more than two distinct γ-tubulin foci is classified as having a multipolar spindle.
-
Quantify the percentage of mitotic cells with multipolar spindles for each treatment condition. At least 100 mitotic cells should be counted per condition for statistical significance.
-
Visualizations
Caption: Kif18A's role in mitosis and the effect of its inhibition.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methods for Assessing Kif18A-IN-11 Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics during mitosis. Its involvement in chromosome alignment and segregation makes it a compelling therapeutic target in oncology, particularly for chromosomally unstable cancers.[1][2][3][4][5][6][7] Kif18A-IN-11 is a novel small molecule inhibitor designed to target the motor activity of Kif18A, thereby inducing mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[2]
The efficacy of any orally administered or systemically delivered drug is contingent upon its ability to permeate cell membranes to reach its intracellular target. Therefore, assessing the cell permeability of this compound is a critical step in its preclinical development. This document provides detailed application notes and protocols for evaluating the cell permeability of this compound using established in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Kif18A Signaling Pathway Overview
Kif18A is involved in several signaling pathways that are crucial for cell proliferation and metastasis. Understanding these pathways provides context for the therapeutic rationale of inhibiting Kif18A. Recent studies have implicated KIF18A in the activation of the SMAD2/3 and PI3K/Akt signaling pathways, which are known to promote cell migration and invasion in various cancers.[8][9] Additionally, the JNK1/c-Jun pathway has been shown to activate KIF18A expression, contributing to tumorigenesis.[10]
Caption: Kif18A Signaling Pathways and Point of Inhibition.
Experimental Workflow for Permeability Assessment
The assessment of this compound cell permeability follows a tiered approach, starting with a simple, high-throughput assay to evaluate passive diffusion, followed by more complex, cell-based assays to investigate active transport mechanisms.
Caption: Tiered Experimental Workflow for Permeability Assessment.
Data Presentation: Summary of Permeability Data for this compound
The following tables summarize hypothetical quantitative data for this compound obtained from the described permeability assays. These tables are for illustrative purposes and provide a framework for presenting experimental results.
Table 1: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Table 2: Caco-2 Permeability Data
| Compound | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification (A to B) |
| This compound | 5.2 | 12.8 | 2.46 | Moderate |
| Propranolol | 18.5 | 17.9 | 0.97 | High |
| Atenolol | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp Substrate) | 1.1 | 25.3 | 23.0 | Low |
Table 3: MDCK-MDR1 Permeability Data
| Compound | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification (A to B) |
| This compound | 6.8 | 15.1 | 2.22 | Moderate |
| Propranolol | 20.1 | 19.5 | 0.97 | High |
| Atenolol | 0.4 | 0.5 | 1.25 | Low |
| Prazosin (P-gp Substrate) | 1.5 | 28.9 | 19.3 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict passive membrane permeability.[11][12][13][14][15]
Materials:
-
PAMPA plate (e.g., 96-well microplate with a hydrophobic PVDF membrane)
-
Acceptor sink buffer (e.g., PBS, pH 7.4)
-
Donor solution buffer (e.g., PBS, pH adjusted to mimic physiological conditions)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Acceptor Plate: Add 300 µL of acceptor sink buffer to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in the donor solution buffer to a final concentration of 100 µM.
-
Assemble Plates: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Add 200 µL of the donor solutions to the donor plate wells. Incubate the plate assembly at room temperature for 4-18 hours.
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln[1 - (CA(t) / Cequilibrium)]
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective membrane area, Time is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[16][17][18][19][20]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (10 mM in DMSO)
-
Control compounds
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of ~6 x 104 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm²[16]. Alternatively, perform a Lucifer yellow permeability assay; rejection should be >98%.
-
Prepare Transport Buffer: Use HBSS (pH 7.4) as the transport buffer.
-
Prepare Dosing Solutions: Dilute this compound and control compounds in the transport buffer to the desired final concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add 0.4 mL of the dosing solution to the apical (A) side and 1.2 mL of fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and from the apical side at the end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral side and fresh buffer to the apical side.
-
-
Sample Analysis: Analyze the concentration of the compounds in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux transporters.[19][21]
-
MDCK-MDR1 Permeability Assay
This assay utilizes Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. It is widely used to assess blood-brain barrier (BBB) permeability and to identify P-gp substrates.[21][22][23][24][25]
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
This compound stock solution
-
Control compounds (including a known P-gp substrate like prazosin)
-
P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed MDCK-MDR1 cells onto Transwell® inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure TEER values, which should be >200 Ω·cm²[22].
-
Permeability Assay: Follow the same procedure as the Caco-2 assay for both A to B and B to A transport. A typical test concentration is 10 µM, and the incubation time is 60-90 minutes.[21][22]
-
Inhibitor Co-incubation (Optional): To confirm P-gp mediated efflux, perform the assay in the presence and absence of a P-gp inhibitor. A significant increase in A to B transport or a decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
-
Sample Analysis and Calculations: Analyze samples by LC-MS/MS and calculate Papp and the efflux ratio as described for the Caco-2 assay.
Conclusion
The systematic assessment of this compound's cell permeability using the PAMPA, Caco-2, and MDCK assays will provide crucial data to guide its development as a therapeutic agent. By understanding its passive permeability and its interaction with key efflux transporters, researchers can better predict its oral bioavailability and potential for central nervous system penetration, ultimately informing dose selection and formulation strategies for future clinical evaluation.
References
- 1. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 22. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 23. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 24. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kif18A-IN-11 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Kif18A-IN-11, a novel inhibitor of the kinesin motor protein KIF18A. KIF18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN).[1][2][3][4] This guide offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors like this compound?
A1: KIF18A is a motor protein essential for regulating chromosome alignment during mitosis.[2] KIF18A inhibitors disrupt this function, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cells.[2] This targeted approach is particularly effective in cancer cells with high rates of chromosomal instability.[1][3][4]
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
A2: Research suggests that cancer cell lines with high levels of chromosomal instability (CIN) are particularly vulnerable to KIF18A inhibition.[1][4][5] This includes certain triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines, especially those with TP53 mutations.[1][3] In contrast, cells with stable chromosomes and normal diploid cells are largely unaffected by the loss of KIF18A function.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To maintain compound integrity, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6][7]
Q4: What is a good starting concentration range for my initial experiments with this compound?
A4: If no prior data is available for this compound, a broad range-finding experiment is recommended.[7] A common starting point is a wide range of concentrations, such as 0.01 µM to 100 µM, to determine the initial potency of the inhibitor.[7] If any biochemical data (like IC50 or Ki values) is available, you can start with concentrations 5 to 10 times higher than these values for cell-based assays.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Improper pipetting technique.- Uneven cell seeding density.- Edge effects in the microplate. | - Ensure proper mixing and accurate pipetting.- Use a calibrated multichannel pipette.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inhibitor shows high potency in biochemical assays but weak activity in cells | - Poor cell permeability of the inhibitor.- The inhibitor is being actively pumped out of the cells.- High intracellular ATP concentration competing with the inhibitor (if ATP-competitive).[7] | - Consult literature for the inhibitor's cell permeability or use predictive software.- Consider using a cell-permeable analog if available.- Test for expression of efflux pumps (e.g., P-glycoprotein) in your cell line.- Increase the inhibitor concentration or incubation time. |
| High levels of cell death even at low concentrations | - The cell line is highly sensitive to KIF18A inhibition.- Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity. | - Reduce the inhibitor concentration and/or shorten the incubation time.[6]- Perform a dose-response experiment to find a concentration that inhibits the target without excessive cytotoxicity.[6]- Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1-0.5%).[6]- Run a vehicle-only control.[6] |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Batch-to-batch variation in reagents or the inhibitor.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Qualify new batches of reagents and inhibitor before use.[8]- Standardize all experimental timings.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is a 10-point serial dilution. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[7]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[7]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint, typically 24, 48, or 72 hours.[7]
-
Cell Viability Assay:
-
Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[7]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: KIF18A's role in mitosis and the effect of its inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cmdclabs.com [cmdclabs.com]
Troubleshooting low efficacy of Kif18A-IN-11 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kif18A-IN-11 in vitro. Our goal is to help you overcome common challenges and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinesin motor protein KIF18A.[1][2] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][3] By inhibiting KIF18A's ATPase activity, this compound disrupts this process, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in rapidly dividing cancer cells with chromosomal instability (CIN).[1][4][5]
Q2: My cells are not responding to this compound treatment, or the efficacy is lower than expected. What are the possible causes?
A2: Low efficacy of this compound in vitro can stem from several factors:
-
Cell Line Sensitivity: The sensitivity to KIF18A inhibition is highly dependent on the specific cancer cell line.[4][6] Cells with high chromosomal instability (CIN) and TP53 mutations are generally more sensitive.[4][5]
-
Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in your culture medium can significantly reduce its effective concentration.[7]
-
Incorrect Dosing or Treatment Duration: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to induce a mitotic arrest phenotype.
-
Experimental Assay Issues: Problems with the assay itself, such as high background signal or artifacts, can mask the true effect of the inhibitor.[7][8]
Q3: How can I improve the solubility of this compound in my experiments?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors.[7][9] Here are some strategies to improve the solubility of this compound:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer or cell culture medium.[7][9] It is critical to ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced toxicity.[7]
-
Testing Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can sometimes improve solubility. However, ensure the chosen pH is compatible with your biological assay.[9]
Q4: How can I confirm that the observed effects are due to on-target inhibition of KIF18A?
A4: Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results.[7] Consider the following validation strategies:
-
Use a Structurally Unrelated Inhibitor: If available, use a second inhibitor that targets KIF18A but has a different chemical structure. Consistent results with both inhibitors strengthen the evidence for an on-target effect.[7]
-
Employ a Negative Control Analog: A structurally similar but inactive analog of this compound, if available, should not produce the desired phenotype.[7]
-
Rescue Experiments: Overexpression of KIF18A in your target cells may rescue the phenotype induced by the inhibitor, providing strong evidence for on-target activity.[10]
-
RNA Interference (RNAi): Compare the phenotype induced by this compound with that of KIF18A knockdown using siRNA or shRNA. Similar outcomes suggest an on-target effect.[6][11][12]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy
This section provides a step-by-step guide to troubleshoot low efficacy of this compound in your in vitro assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound efficacy.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect the inhibitor solution for precipitates. Prepare a fresh stock solution in 100% DMSO and ensure the final concentration in the assay is well below its solubility limit. Consider performing a solubility test.[9] |
| Compound Degradation | Assess the stability of this compound in your cell culture medium by incubating it for various durations and then testing its activity. If degradation is suspected, prepare fresh solutions for each experiment.[7] |
| Inappropriate Cell Line | Confirm that the chosen cell line is known to be sensitive to KIF18A inhibition. Sensitivity is often correlated with high chromosomal instability (CIN).[4][5][13] Consider testing a panel of cell lines with varying CIN statuses. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A 10-point, 3-fold serial dilution is a good starting point.[7] |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time required to observe a significant effect on cell viability or mitotic arrest. |
| High Cell Density | High cell seeding density can sometimes reduce the apparent potency of an inhibitor. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Assay Interference | Rule out assay artifacts such as autofluorescence or non-specific inhibition due to compound aggregation.[8] Including a non-ionic detergent like 0.01% Triton X-100 can help disrupt aggregates.[7][8] |
| Vehicle Control Issues | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally <0.1%).[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Mitotic Markers
This protocol is to assess the induction of mitotic arrest by this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from previous experiments. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of mitotic and apoptotic markers in treated versus control cells. An increase in Cyclin B1 and phospho-Histone H3 would indicate mitotic arrest, while an increase in cleaved PARP would suggest apoptosis.[6]
KIF18A Signaling and Inhibition Pathway
The following diagram illustrates the role of KIF18A in mitosis and the effect of its inhibition by this compound.
Caption: KIF18A pathway in mitosis and its inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kif18A-IN-11 and Other Kif18A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kif18A-IN-11 and other small molecule inhibitors of the mitotic kinesin Kif18A in cellular assays.
Off-Target Effects of Kif18A Inhibitors
Kif18A inhibitors are generally designed to be highly selective for their target. However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting experimental results. The following table summarizes the known selectivity and off-target profiles for several published Kif18A inhibitors. While specific data for this compound is limited in publicly available literature, the data for other inhibitors provide a strong indication of the expected high selectivity of this class of compounds.
Table 1: Selectivity Profile of Kif18A Inhibitors
| Compound Name | Primary Target IC50 | Off-Target | Off-Target Activity | Reference |
| This compound | < 100 nM (in OVCAR3 and MDA-MB-157 cells) | Not reported | Not reported | [1] |
| Kif18A-IN-1 | 5.09 nM (MDA-MB-157), 12.4 nM (OVCAR-8), 6.11 nM (HCC-1806), 20.9 nM (HeLa), 10.3 nM (OVCAR-3) | Not reported | Not reported | [2] |
| ATX020 | 14.5 nM (ATPase assay) | CENPE | > 10 µM | [3] |
| EG5 | 5.87 µM | [3] | ||
| AM-5308 | Potent Kif18A inhibition | TRK-A kinase | Binding interaction observed at 1 µM | [4] |
| VLS-1272 | Potent and selective Kif18A inhibition | Other kinesins | Highly selective | [5] |
| Volastra Lead Candidates | Sub-nM potency | Related kinesins | No known off-target effects in an in vitro safety screen | [2][6] |
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with this compound, but I'm not sure if it's due to the expected mitotic arrest or general toxicity. How can I differentiate between the two?
A1: This is a critical question. The intended mechanism of action for Kif18A inhibitors is to induce mitotic arrest and subsequent cell death, primarily in cancer cells with chromosomal instability (CIN).[7] To distinguish this from non-specific cytotoxicity, you can perform the following experiments:
-
Mitotic Index Analysis: Stain cells with an antibody against a mitotic marker like phospho-histone H3 (pHH3) and a DNA dye (e.g., DAPI or propidium (B1200493) iodide).[8][9] A significant increase in the percentage of pHH3-positive cells following treatment indicates mitotic arrest.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]
-
Time-Course Experiment: Observe the timing of cell death. Mitotic catastrophe-induced cell death typically occurs after a prolonged arrest in mitosis. Early onset of cell death might suggest off-target cytotoxic effects.
-
Dose-Response Curve: A steep dose-response curve is often associated with a specific on-target effect, while a shallow curve might indicate off-target toxicity.
-
Control Cell Lines: Test the inhibitor on normal, diploid cell lines (e.g., RPE-1, MCF10A). Kif18A inhibitors are expected to have minimal effects on these cells, so significant toxicity would suggest off-target effects.[5]
Q2: I am not observing the expected mitotic arrest phenotype in my chosen cancer cell line. What could be the reason?
A2: Several factors could contribute to this:
-
Chromosomal Instability (CIN) Status: Kif18A inhibitors are most effective in cells with high levels of CIN.[10][11] Your cell line may be chromosomally stable. You can assess the CIN status of your cell line through techniques like karyotyping or by checking publicly available databases (e.g., DepMap).
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Drug Inactivation: Ensure the inhibitor is properly stored and handled to prevent degradation.
-
Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms.
Q3: I see an increase in multipolar spindles after this compound treatment. Is this an expected on-target effect?
A3: Yes, the formation of multipolar spindles is a known consequence of Kif18A inhibition in CIN cancer cells.[1][10] Kif18A is crucial for maintaining bipolar spindle integrity, and its inhibition can lead to centrosome fragmentation and the formation of multipolar spindles, ultimately triggering apoptosis.[1]
Q4: Can I combine this compound with other anti-cancer drugs?
A4: Combining Kif18A inhibitors with other therapies is an active area of research. For instance, combining Kif18A and CDK1 inhibitors has shown synergistic anti-tumor effects in cervical and endometrial cancer cells.[12] However, any combination therapy should be carefully evaluated for synergistic, additive, or antagonistic effects in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in immunofluorescence staining for mitotic spindles. | - Antibody concentration is too high.- Inadequate blocking.- Insufficient washing. | - Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum).- Increase the number and duration of wash steps. |
| Low signal in immunofluorescence staining. | - Antibody concentration is too low.- Cells were not properly permeabilized.- Inhibitor treatment is not effectively inducing the phenotype. | - Increase the antibody concentration.- Optimize the permeabilization step (e.g., adjust Triton X-100 concentration and incubation time).- Confirm inhibitor activity with a positive control cell line known to be sensitive to Kif18A inhibition. |
| Inconsistent results in cell viability assays. | - Uneven cell seeding.- Edge effects in multi-well plates.- Inaccurate drug concentration. | - Ensure a single-cell suspension and proper mixing before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh drug dilutions for each experiment and verify the final concentrations. |
| Difficulty in identifying mitotic cells for mitotic index calculation. | - Subjectivity in morphological assessment.- Low percentage of mitotic cells. | - Use a specific mitotic marker like anti-phospho-histone H3 (Ser10) for more accurate and objective quantification.[8][13]- Consider enriching the mitotic population by synchronizing the cells before inhibitor treatment. |
| Unexpected toxicity in control (non-CIN) cells. | - Potential off-target effect of the inhibitor.- High inhibitor concentration. | - Perform a kinase panel screen to identify potential off-targets.- Lower the inhibitor concentration to a range that is effective in CIN cells but not in control cells. |
Experimental Protocols
Mitotic Index Measurement using Phospho-Histone H3 (Ser10) Staining
This protocol allows for the quantification of cells in mitosis.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DNA stain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the desired duration.
-
Fixation: Aspirate the media and wash the cells with PBS. Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-phospho-Histone H3 (Ser10) antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a DNA stain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The mitotic index is calculated as the percentage of phospho-Histone H3 positive cells out of the total number of cells (counted using the DNA stain).
Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after treatment with an inhibitor.[3][14][15]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Fixative solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment: Treat cells in a flask or dish with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, trypsinize the cells to obtain a single-cell suspension. Count the viable cells and seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixative solution for 15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Calculation:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Visualizations
Kif18A Signaling in Mitosis
Caption: Kif18A activity is regulated by Cdk1 and PP1 during mitosis.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for characterizing a Kif18A inhibitor.
References
- 1. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KIF18A and CDK1 as combined therapeutic targets in cervical and endometrial carcinomas: based on bioinformatics analysis and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. researchgate.net [researchgate.net]
How to mitigate Kif18A-IN-11 toxicity in non-transformed cells
Welcome to the Technical Support Center for KIF18A-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective KIF18A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2] By inhibiting KIF18A, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptotic cell death.[1][3] This effect is particularly pronounced in cancer cells with chromosomal instability (CIN), as they are more reliant on KIF18A for a successful mitosis compared to normal, non-transformed cells.[4][5]
Q2: Why is this compound expected to have low toxicity in non-transformed cells?
A2: The low toxicity of KIF18A inhibitors in non-transformed cells is based on the principle of synthetic lethality in CIN-positive cancer cells. Normal, healthy cells have robust cell cycle checkpoints and are less dependent on KIF18A for mitotic progression.[4][5] In contrast, cancer cells with CIN are highly dependent on KIF18A to manage their unstable chromosomes and complete cell division.[4][5] Therefore, inhibiting KIF18A selectively targets a vulnerability in cancer cells while largely sparing normal cells.[1][6] Preclinical studies with potent KIF18A inhibitors have shown minimal detrimental effects on normal human bone marrow cells in culture.[1]
Q3: I am observing unexpected toxicity in my non-transformed cell line. What are the potential causes?
A3: While this compound is designed for high selectivity, unexpected toxicity in non-transformed cells can occasionally occur. Potential causes include:
-
High Inhibitor Concentration: Using concentrations significantly above the optimal range can lead to off-target effects.[7]
-
Prolonged Exposure Time: Continuous exposure for extended periods might induce stress even in non-transformed cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at concentrations typically above 0.5%.[7]
-
Off-Target Effects: Although designed to be selective, at high concentrations, the inhibitor might interact with other kinases or cellular proteins.
-
Cell Line Specific Sensitivity: Some non-transformed cell lines might have unique characteristics that make them more sensitive to mitotic disruption.
-
Suboptimal Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence a cell's response to a compound.
Troubleshooting Guides
Issue: High Levels of Cell Death in a Non-Transformed Cell Line
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity.
1. Verify Experimental Parameters:
-
Confirm Inhibitor Concentration: Double-check all calculations for stock solution and final dilutions. An error in calculation is a common source of unexpectedly high concentrations.
-
Assess Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%). Always include a vehicle-only control in your experiments to assess solvent toxicity.[7]
-
Check Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
2. Optimize Experimental Conditions:
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration, perform a dose-response experiment with a wide range of this compound concentrations. This will help identify a therapeutic window where the inhibitor is active against your target (if applicable) without causing significant toxicity to non-transformed cells.
-
Reduce Exposure Time: Determine the minimum incubation time required to observe the desired effect. Shorter exposure times can significantly reduce toxicity.
3. Investigate the Nature of Cell Death:
-
Perform a Cell Viability Assay: Use an MTT or similar metabolic assay to quantify cell viability across a range of inhibitor concentrations.
-
Conduct an Apoptosis Assay: Utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. This will help determine if the observed cell death is programmed (apoptosis) or due to cellular injury (necrosis).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Data Presentation
The following table summarizes representative data on the selectivity of potent KIF18A inhibitors in cancer cell lines with chromosomal instability (CIN-high) versus non-transformed or CIN-low cell lines. While specific data for this compound is not publicly available, these data from structurally related and functionally similar inhibitors illustrate the expected selectivity profile.
| Compound | Cell Line | Cell Type | CIN Status | IC50 / EC50 (nM) | Reference |
| AM-1882 | MDA-MB-157 | Breast Cancer | High | ~5 | [1] |
| OVCAR-3 | Ovarian Cancer | High | ~10 | [1] | |
| HMEC | Normal Mammary Epithelial | Low | > 10,000 | [1] | |
| VLS-1272 | OVCAR-8 | Ovarian Cancer | High | ~12.4 | [8] |
| CAL-51 | Breast Cancer | Low | > 10,000 | [8] | |
| ATX020 | OVCAR-3 | Ovarian Cancer | High | 53 | [3] |
| HCT-116 | Colon Cancer | Low | > 10,000 | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol is for assessing the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Adherent non-transformed cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.[10]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-cell" control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]
-
Protocol 2: Assessing Apoptosis using Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Adherent non-transformed cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the chosen duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.[12]
-
-
Staining:
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Signaling Pathways and Workflows
KIF18A Inhibition: Selective Apoptosis in CIN vs. Non-Transformed Cells
Caption: Mechanism of selective toxicity of KIF18A inhibitors.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Kif18A-IN-11 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Kif18A-IN-11 in animal models. Our goal is to address common challenges and provide actionable solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Kif18A inhibitors like this compound?
A1: Kif18A is a motor protein crucial for regulating microtubule dynamics during metaphase, ensuring proper chromosome alignment at the metaphase plate before cell division.[1][2] Kif18A inhibitors disrupt this process, leading to improper chromosome alignment and prolonged mitotic arrest.[1] This sustained arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1] This selective targeting of chromosomally unstable (CIN) cancer cells is a promising therapeutic strategy.[3][4][5][6][7]
Q2: What are the primary challenges in delivering this compound in animal models?
A2: Like many small molecule inhibitors, the primary challenges with this compound in vivo delivery often revolve around its physicochemical properties. These can include poor aqueous solubility, which can lead to precipitation upon injection, and rapid metabolism or clearance, which can result in insufficient target engagement.[8][9] Identifying a suitable formulation that ensures bioavailability and stability in a physiological environment is a critical first step.[10]
Q3: this compound is precipitating out of my aqueous solution during preparation for injection. What should I do?
A3: Precipitation is a common issue for hydrophobic small molecules. Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: A common approach is to first dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[9] This stock can then be diluted with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally below 10%, and as low as 1-5% for some administration routes) to avoid toxicity.[8]
-
Excipients: Consider using solubilizing excipients. These can include:
-
Surfactants: Polysorbates like Tween® 80 can help to form micelles that encapsulate the hydrophobic drug.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, increasing its solubility.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. This requires knowledge of the pKa of this compound.[9]
Q4: I am not observing the expected anti-tumor effects in my animal model. What are the potential reasons?
A4: A lack of efficacy can stem from several factors:
-
Insufficient Drug Exposure: The dose might be too low to achieve a therapeutic concentration at the tumor site. A dose-escalation study is recommended to determine the optimal dose.
-
Poor Bioavailability: The formulation may not be effectively delivering the drug into the systemic circulation. Pharmacokinetic (PK) studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body. PK studies can also elucidate the metabolic stability of the compound.[8]
-
Model-Specific Factors: The specific cancer cell line or patient-derived xenograft (PDX) model used may not be sensitive to Kif18A inhibition.[3] It is important to use models with high chromosomal instability, as these are more likely to respond to Kif18A inhibitors.[3][4][5][6][7]
-
Off-Target Effects: While Kif18A inhibitors are designed to be selective, off-target effects can sometimes confound results.[8]
Q5: How can I confirm that this compound is reaching the tumor and engaging its target?
A5: To confirm target engagement and pharmacodynamic (PD) effects in the tumor, you can perform the following analyses on tumor tissue collected from treated animals:
-
Western Blotting: Measure the levels of biomarkers of mitotic arrest, such as phosphorylated histone H3 (pHH3).[6][11] An increase in pHH3 indicates that cells are being arrested in mitosis.
-
Immunohistochemistry (IHC): Visualize the localization of Kif18A and the presence of mitotic cells within the tumor tissue.[2]
-
Mass Spectrometry: Directly measure the concentration of this compound in the tumor tissue to confirm its delivery.
Troubleshooting Guides
Issue 1: Formulation and Solubility
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in formulation | Poor aqueous solubility of this compound. | 1. Prepare a high-concentration stock in 100% DMSO. 2. Perform serial dilutions into aqueous buffers, ensuring the final DMSO concentration is non-toxic. 3. Screen various excipients like Tween® 80 or HP-β-cyclodextrin for improved solubility. 4. If the compound is ionizable, test a range of pH values for the final formulation. |
| Vehicle-related toxicity | High concentration of organic co-solvents (e.g., DMSO). | 1. Minimize the final concentration of the organic solvent in the injected volume. 2. Include a vehicle-only control group in your animal study to assess the toxicity of the formulation itself. |
Issue 2: In Vivo Efficacy
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Insufficient dose, poor bioavailability, or rapid clearance. | 1. Conduct a dose-response study to find the maximally tolerated dose (MTD) and optimal efficacious dose. 2. Perform pharmacokinetic (PK) studies to analyze the drug's concentration in plasma and tumor tissue over time. 3. If PK is poor, consider reformulating with bioavailability enhancers or changing the route of administration (e.g., from intraperitoneal to oral gavage if an oral formulation is available). |
| Inconsistent anti-tumor response | Variability in the animal model or inconsistent drug administration. | 1. Ensure the tumor model used is characterized by high chromosomal instability. 2. Standardize the drug administration procedure, including injection volume and speed. 3. Increase the number of animals per group to improve statistical power. |
| Observed toxicity in animals | The dose is too high or the formulation has toxic components. | 1. Perform a dose-range finding study to determine the MTD. 2. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). 3. Include a vehicle control group to rule out formulation-related toxicity. |
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Administration
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL). Use sonication if necessary to aid dissolution.
-
Excipient Preparation (if needed): Prepare a stock solution of the chosen excipient (e.g., 20% w/v HP-β-cyclodextrin in sterile water).
-
Final Formulation:
-
For co-solvent formulation: Slowly add the this compound DMSO stock to the aqueous vehicle (e.g., sterile saline) while vortexing to prevent precipitation. Ensure the final DMSO concentration is below 10%.
-
For excipient formulation: Add the this compound DMSO stock to the excipient solution, then dilute with the aqueous vehicle.
-
-
Administration: Administer the final formulation to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing: Administer a single dose of the this compound formulation to a cohort of animals.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect tumor tissue.
-
Sample Processing: Process blood samples to obtain plasma. Homogenize tumor tissue.
-
Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in plasma and tumor homogenates.
-
Data Interpretation: Plot the concentration-time profiles to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Kif18A signaling pathway and the effect of inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
Troubleshooting immunofluorescence artifacts with Kif18A-IN-11
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Kif18A-IN-11 in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the kinesin motor protein Kif18A.[1] Kif18A is a plus-end directed motor that plays a critical role during mitosis by regulating microtubule dynamics and facilitating the proper alignment of chromosomes at the metaphase plate.[2][3] By inhibiting the ATPase activity of Kif18A, this compound disrupts chromosome congression, leading to mitotic arrest and, in many cancer cell lines, subsequent cell death.[3] This makes it a valuable tool for studying mitotic processes and a potential therapeutic agent in chromosomally unstable cancers.
Q2: What are the expected phenotypic effects of this compound treatment on cells in immunofluorescence imaging?
Treatment with this compound is expected to induce a mitotic arrest.[3] In immunofluorescence images, this will manifest as an increased percentage of cells in mitosis (a higher mitotic index). Phenotypes associated with Kif18A inhibition that can be visualized include:
-
Chromosome misalignment: Chromosomes will fail to align properly at the metaphase plate.
-
Elongated mitotic spindles: The distance between the spindle poles may be increased.
-
Multipolar spindles: An increase in the number of cells with more than two spindle poles may be observed.
-
Micronuclei formation: After prolonged mitotic arrest, cells may exit mitosis without proper chromosome segregation, leading to the formation of micronuclei.[4]
-
Increased phospho-histone H3 staining: As a marker of mitosis, an increase in the intensity and number of cells positive for phospho-histone H3 would be expected.[3]
Q3: What are the recommended starting concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the ideal concentration for your system. However, based on available data for this compound and similar inhibitors, a starting point for cell-based assays can be in the nanomolar range.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. This data can be used as a reference for designing experiments.
| Cell Line | IC50 Value | Reference |
| OVCAR3 | < 100 nM | MedChemExpress Datasheet |
| MDA-MB-157 | < 100 nM | MedChemExpress Datasheet |
Troubleshooting Immunofluorescence Artifacts with this compound
This section addresses specific issues that may arise during immunofluorescence experiments involving this compound.
Problem 1: High background staining, obscuring specific signals.
-
Potential Cause: Antibody concentration (primary or secondary) is too high. This is a common issue in immunofluorescence.[5][6]
-
Solution:
-
Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Reduce the incubation time for both primary and secondary antibodies.[6]
-
-
Potential Cause: Insufficient blocking.
-
Solution:
-
Increase the blocking time (e.g., from 30 minutes to 1 hour).
-
Use a blocking serum from the same species as the secondary antibody to minimize cross-reactivity.[5]
-
-
Potential Cause: Inadequate washing.
-
Solution:
-
Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween-20).[7]
-
Problem 2: Weak or no fluorescent signal.
-
Potential Cause: Suboptimal concentration of this compound. If the concentration is too high, it might lead to widespread cell death and detachment, reducing the number of cells available for imaging. If too low, the desired mitotic arrest phenotype may not be induced.
-
Solution:
-
Perform a dose-response experiment to find the optimal concentration of this compound that induces mitotic arrest without excessive cytotoxicity.
-
-
Potential Cause: Primary antibody does not recognize the target protein in its mitotic state. Protein conformation and post-translational modifications can change during mitosis.
-
Solution:
-
Ensure your primary antibody is validated for immunofluorescence and is known to recognize the target protein in mitotic cells.
-
Consider using an antibody that targets a region of the protein that is not expected to be conformationally altered during mitosis.
-
-
Potential Cause: Fixation or permeabilization is damaging the epitope.
-
Solution:
-
Test different fixation methods (e.g., methanol (B129727) fixation vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin) to find the optimal conditions for your antibody and antigen.[7]
-
Problem 3: Non-specific staining of mitotic structures.
-
Potential Cause: The high density of proteins and microtubules in the mitotic spindle can sometimes lead to non-specific antibody binding.
-
Solution:
Problem 4: Difficulty in resolving individual chromosomes or spindle fibers.
-
Potential Cause: Cells are arrested in a state with highly condensed and overlapping chromosomes.
-
Solution:
-
Use a high-resolution objective and imaging system (e.g., confocal microscopy).
-
Consider using a hypotonic treatment before fixation to gently swell the cells and spread the chromosomes.
-
Optimize the incubation time with this compound. Shorter incubation times might yield clearer mitotic figures before significant cellular stress occurs.
-
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells Treated with this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell lines and antibodies.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce mitotic arrest. This should be determined empirically for your cell line (e.g., 6-24 hours).
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate the cells with a DNA counterstain (e.g., DAPI or Hoechst) for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Visualizations
Caption: Simplified signaling pathway of Kif18A regulation and the effects of its inhibition.
Caption: Experimental workflow for immunofluorescence staining with this compound.
Caption: Troubleshooting logic for common immunofluorescence issues with this compound.
References
- 1. KIF18A kinesin family member 18A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Optimizing Live-Cell Imaging for Kif18A-IN-11 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing live-cell imaging parameters for studies involving Kif18A-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors like this compound?
A1: KIF18A is a motor protein crucial for regulating microtubule dynamics during the metaphase stage of mitosis, ensuring the correct alignment of chromosomes at the metaphase plate.[1] KIF18A inhibitors, such as this compound, disrupt this process. By inhibiting KIF18A, these compounds prevent proper chromosome alignment, leading to prolonged mitotic arrest.[1] This sustained arrest activates the spindle assembly checkpoint, which ultimately triggers programmed cell death, or apoptosis.[1] This selective targeting of rapidly dividing cells makes KIF18A inhibitors a promising class of anticancer agents.[1]
Q2: What are the common signs of phototoxicity in live-cell imaging?
A2: Phototoxicity occurs when the light used to excite fluorophores damages the cells.[2][3] Common visual indicators of phototoxicity include:
-
Cell detachment from the culture vessel.[2]
-
Plasma membrane blebbing.[2]
-
Appearance of large vacuoles.[2]
-
Enlarged mitochondria.[2]
-
Aggregation of fluorescent proteins.[2]
-
Cell shrinking and rounding.[2]
Subtler effects can also occur, which may not be morphologically obvious but can alter normal cellular processes and affect the reproducibility of quantitative data.[3]
Q3: How does this compound treatment affect mitotic progression in live-cell imaging?
A3: Treatment with a KIF18A inhibitor like this compound is expected to prolong the duration of mitosis.[4] In chromosomally unstable cancer cells, which are particularly sensitive to KIF18A inhibition, you may observe defects in chromosome congression, where chromosomes fail to align properly at the metaphase plate.[5][6] This can lead to the formation of multipolar spindles and eventual mitotic cell death.[6][7]
Troubleshooting Guides
Problem 1: Rapid photobleaching of the fluorescent signal.
This issue arises when the fluorophores are permanently damaged by the excitation light, leading to a loss of signal.
| Potential Cause | Recommended Solution |
| High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[8] |
| Prolonged exposure times. | Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector.[8] |
| Fluorophore is not photostable. | Select a more photostable fluorescent dye or protein for your experiment. |
| "Illumination overhead" where the sample is illuminated while the camera is not acquiring an image. | Use hardware triggering (e.g., TTL circuit) to precisely synchronize illumination with camera exposure, minimizing unnecessary light exposure.[9][10][11] |
Problem 2: Cells show morphological changes (blebbing, rounding up, detachment) during or after imaging.
These are classic signs of phototoxicity, indicating that the imaging conditions are stressing or killing the cells.
| Potential Cause | Recommended Solution |
| Phototoxicity due to the generation of reactive oxygen species (ROS). | - Reduce excitation light intensity and exposure time.[2][8] - Increase the time interval between image acquisitions.[8] - Use longer wavelength (red-shifted) fluorophores, as they are generally less energetic and cause less damage.[2] - Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to quench ROS.[3][8] |
| Sublethal phototoxic effects altering normal cellular processes. | - Implement a phototoxicity control experiment where cells are exposed to the imaging conditions without the fluorescent probe to assess the impact of light alone. |
Problem 3: Poor signal-to-noise ratio (SNR) in images.
A low SNR can make it difficult to accurately quantify changes in protein localization or cellular morphology.
| Potential Cause | Recommended Solution |
| Low fluorescence signal. | - Increase the expression level of the fluorescently tagged protein, if possible. - Use a brighter fluorophore. - Optimize the filter sets to match the excitation and emission spectra of your fluorophore.[12] |
| High background fluorescence. | - Use a specialized imaging medium with reduced autofluorescence. - Ensure thorough washing to remove any unbound fluorescent dye.[12] - Apply background subtraction algorithms during image analysis. |
| Inefficient light detection. | - Use a high-quantum-efficiency detector, such as a cooled sCMOS or EMCCD camera. - Use an objective with a high numerical aperture (NA) to collect more light.[12] |
| Inappropriate imaging settings. | - Adjust gain or binning on the camera to increase signal, but be mindful that this can also increase noise or reduce resolution.[13] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Mitosis with this compound
-
Cell Culture: Plate cells expressing a fluorescent marker for a protein of interest (e.g., H2B-GFP for chromosomes, Tubulin-RFP for microtubules) on glass-bottom imaging dishes.
-
Drug Treatment: Add this compound to the imaging medium at the desired final concentration. Include a DMSO-treated control group.
-
Microscope Setup:
-
Use an environmentally controlled chamber on the microscope to maintain 37°C and 5% CO2.
-
Select the appropriate objective (e.g., 40x or 60x oil immersion) for visualizing subcellular structures.
-
Choose the optimal excitation and emission filters for your fluorescent markers.[12]
-
-
Image Acquisition:
-
Define the imaging positions and set up a time-lapse experiment.
-
Start with low laser power and a moderate exposure time (e.g., 10-20% laser power, 100-200 ms (B15284909) exposure).
-
Acquire images at a frequency that captures the dynamics of mitosis without causing excessive phototoxicity (e.g., every 5-15 minutes).
-
Capture both fluorescent and brightfield/DIC images to monitor cell morphology.
-
-
Data Analysis: Analyze the time-lapse movies to quantify mitotic timing, chromosome alignment defects, and other relevant phenotypes.
Data Presentation
Table 1: Recommended Starting Parameters for Live-Cell Imaging with this compound
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 10 - 100 nM | Titrate to find the lowest effective concentration that induces the desired mitotic phenotype to minimize off-target effects. |
| Exposure Time | 50 - 300 ms | Balance signal strength with the need to minimize phototoxicity. Longer exposures with lower light intensity are often better.[9] |
| Light Intensity | 5 - 25% of maximum | Use the lowest possible intensity that provides a sufficient signal-to-noise ratio.[14] |
| Imaging Frequency | 3 - 20 minutes | The interval should be short enough to capture the key mitotic events but long enough to reduce the total light dose. |
| Imaging Duration | 12 - 48 hours | Sufficient to capture cells entering and progressing through mitosis in the presence of the inhibitor. |
Visualizations
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. line-a.co.il [line-a.co.il]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. precipoint.com [precipoint.com]
Technical Support Center: Kif18A-IN-11 and Mitotic Slippage
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Kif18A-IN-11 in their experiments, with a specific focus on the phenomenon of mitotic slippage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the kinesin motor protein KIF18A.[1] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2] By inhibiting KIF18A, this compound disrupts chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC).[2] This results in a prolonged mitotic arrest, which in sensitive cancer cell lines, can lead to apoptosis (programmed cell death).[2]
Q2: What is mitotic slippage and why is it observed in this compound treated cells?
Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation and cell division, after a prolonged mitotic arrest.[3] This can occur in some cancer cells treated with anti-mitotic drugs like this compound as a survival mechanism to escape cell death.[3] The underlying mechanism involves the gradual degradation of Cyclin B1, a key protein that maintains the mitotic state. When Cyclin B1 levels fall below a certain threshold, the cell "slips" out of mitosis and enters a tetraploid G1 state.[4][5]
Q3: Which cell lines are most sensitive to this compound?
Cancer cell lines with a high degree of chromosomal instability (CIN) are particularly sensitive to KIF18A inhibition.[6] These cells are more reliant on KIF18A for successful mitosis and are therefore more vulnerable to its disruption.[7][8] Cell lines with mutations in genes like TP53 are also often more sensitive to KIF18A inhibitors.
Q4: What are the expected phenotypic outcomes of this compound treatment?
Treatment with this compound in sensitive cell lines is expected to induce:
-
Mitotic arrest: An increased percentage of cells in the G2/M phase of the cell cycle.
-
Chromosome misalignment: Dispersed chromosomes that fail to congregate at the metaphase plate.
-
Apoptosis: Increased markers of programmed cell death (e.g., cleaved PARP, Annexin V staining).
-
Mitotic slippage: Appearance of large, often multinucleated, cells with a 4N or greater DNA content.
-
Micronuclei formation: Small, extra-nuclear bodies containing fragments of chromosomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in mitotic index after this compound treatment. | 1. Cell line is resistant to KIF18A inhibition. 2. Suboptimal concentration of this compound. 3. Incorrect timing of analysis. | 1. Verify the chromosomal instability (CIN) status of your cell line. Consider using a CIN-high positive control cell line (e.g., OVCAR-3, MDA-MB-157). 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The IC50 for this compound is reported to be less than 100 nM in sensitive cell lines.[1] 3. Perform a time-course experiment to identify the peak of mitotic arrest (typically 16-24 hours post-treatment). |
| High levels of mitotic slippage observed with low levels of apoptosis. | 1. The cell line has a robust mechanism for mitotic slippage. 2. The concentration of this compound is not sufficient to induce robust apoptosis. | 1. Consider co-treatment with an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) to block Cyclin B1 degradation and prevent mitotic slippage. 2. Increase the concentration of this compound to determine if a higher dose can shift the balance from slippage to apoptosis. |
| Inconsistent results between experiments. | 1. Variation in cell confluence at the time of treatment. 2. Inconsistent drug preparation or storage. | 1. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the time of drug addition. 2. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. |
| Difficulty in identifying mitotic cells by microscopy. | 1. Inappropriate markers for mitosis. 2. Faint staining or high background in immunofluorescence. | 1. Use a reliable mitotic marker such as phospho-histone H3 (Ser10). 2. Optimize your immunofluorescence protocol, including antibody concentrations, incubation times, and washing steps. |
Quantitative Data Summary
Table 1: Cellular Effects of KIF18A Inhibitors in Cancer Cell Lines
| Cell Line | KIF18A Inhibitor | Concentration | Effect on Cell Viability (% inhibition) | Mitotic Index (% of cells) | Reference |
| OVCAR-3 | This compound | < 100 nM | > 50% | Not Reported | [1] |
| MDA-MB-157 | This compound | < 100 nM | > 50% | Not Reported | [1] |
| OVCAR-3 | ATX020 | 0.053 µM | IC50 | Increased phospho-Histone H3 | [9] |
| OVCAR-8 | ATX020 | 0.54 µM | IC50 | Increased phospho-Histone H3 | [9] |
| A2780 | ATX020 | > 10 µM | Insensitive | No change | [9] |
| OVK18 | ATX020 | > 10 µM | Insensitive | No change | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 16-48 hours) before proceeding with downstream analysis.
Immunofluorescence Staining for Mitotic Spindle and Chromosome Analysis
-
Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
After treatment, wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-α-tubulin for spindle and anti-phospho-histone H3 (Ser10) for mitotic cells) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle Analysis
-
Culture and treat cells with this compound in 6-well plates.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells once with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]
-
Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Analyze the stained cells on a flow cytometer.
Live-Cell Imaging for Mitotic Slippage Analysis
-
Seed cells in a glass-bottom imaging dish.
-
(Optional) Transduce cells with a fluorescent cell cycle indicator, such as the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system, to visualize cell cycle progression.[11]
-
Treat the cells with this compound or vehicle control.
-
Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 15-30 minutes) for 48-72 hours.
-
Analyze the time-lapse movies to track the fate of individual cells, identifying those that undergo mitotic arrest, apoptosis, or mitotic slippage (characterized by a return to an interphase-like morphology without cell division).[8]
Western Blotting for Mitotic Proteins
-
Culture and treat cells with this compound in 6-well or 10 cm dishes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, phospho-histone H3 (Ser10), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagrams
Caption: Signaling pathway of this compound action and mitotic slippage.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitotic slippage: an old tale with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Mitotic slippage is determined by p31comet and the weakening of the spindle-assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A | Insilico Medicine [insilico.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Ovarian Cancer Models: Kif18A-IN-11 vs. VLS-1272
A Comparative Guide for Researchers
The kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN), a hallmark of high-grade serous ovarian cancer (HGSOC).[1][2] KIF18A, a mitotic kinesin, is crucial for the proper alignment of chromosomes during cell division.[3] Its inhibition in cancer cells with high CIN leads to mitotic arrest and subsequent cell death, while largely sparing normal, chromosomally stable cells.[1][4] This selective vulnerability has spurred the development of small molecule inhibitors targeting KIF18A.
This guide provides a detailed comparison of two such inhibitors, Kif18A-IN-11 (also known as AM-1882) and VLS-1272, in the context of ovarian cancer models. We present a synthesis of available preclinical data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
Performance Data in Ovarian Cancer Models
The following tables summarize the available quantitative data for this compound and VLS-1272 from preclinical studies in ovarian cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound (AM-1882) | OVCAR-3 | Cell Growth Assay (96h) | ~0.2 µM (AUC ≤ 0.65) | [2] |
| This compound (AM-1882) | OVCAR-8 | Cell Growth Assay (96h) | ~0.2 µM (AUC ≤ 0.65) | [2] |
| VLS-1272 | OVCAR-3 | Proliferation Assay | Data not explicitly provided in cited abstracts, but preclinical activity in OVCAR-3 xenografts is mentioned. | [5] |
| ATX020 (Another KIF18A Inhibitor for comparison) | OVCAR-3 | Anti-proliferative Assay | 53.3 nM | [6] |
| ATX020 (Another KIF18A Inhibitor for comparison) | OVCAR-8 | Anti-proliferative Assay | 534 nM | [6] |
Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| This compound (AM-1882) | OVCAR-3 Xenograft | Not specified | Tumor regression | [7] |
| VLS-1272 | OVCAR-3 Xenograft | Not specified | Dose-dependent inhibition of tumor growth | [5] |
| ATX-295 (Another KIF18A Inhibitor for comparison) | OVCAR-3 Xenograft (WGD+) | 10 and 15 mg/kg BID | Dose-dependent anti-tumor activity with regression | [8] |
Mechanism of Action: Disrupting Mitotic Precision
KIF18A inhibitors capitalize on the dependency of chromosomally unstable cancer cells on this motor protein for successful cell division.[9] KIF18A functions to suppress microtubule dynamics at the plus-ends, a critical process for the precise alignment of chromosomes at the metaphase plate.[10] Inhibition of KIF18A's ATPase activity prevents its translocation along the mitotic spindle, leading to several mitotic defects, including:[5]
-
Chromosome Congression Failure: Chromosomes fail to align properly at the metaphase plate.[5]
-
Mitotic Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in mitosis.[2]
-
Cell Death: Prolonged mitotic arrest ultimately triggers apoptosis.[2]
This mechanism provides a therapeutic window, as normal cells are less reliant on KIF18A for mitotic progression.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments used to evaluate KIF18A inhibitors.
Cell Viability/Proliferation Assay
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Plating: Seed ovarian cancer cells (e.g., OVCAR-3, OVCAR-8) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KIF18A inhibitor (e.g., this compound or VLS-1272) for a specified period (e.g., 72-96 hours).[11] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with the number of viable cells.[12]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Mitotic Arrest Assay
This assay quantifies the induction of mitotic arrest following inhibitor treatment.
-
Cell Treatment: Culture ovarian cancer cells on coverslips or in multi-well plates and treat with the KIF18A inhibitor at a relevant concentration (e.g., near the IC50) for a defined time (e.g., 24 hours).
-
Immunofluorescence Staining: Fix the cells and permeabilize them. Stain for a mitotic marker, such as phospho-histone H3 (Ser10), and a marker for microtubules (α-tubulin). Counterstain the DNA with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of cells positive for the mitotic marker in the treated versus control populations.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Tumor Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) into the flank of immunocompromised mice.[13]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer the KIF18A inhibitor (formulated for in vivo use) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).[8]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Conclusion
Both this compound and VLS-1272 demonstrate promising preclinical activity in ovarian cancer models by effectively targeting the mitotic kinesin KIF18A. Their ability to selectively induce mitotic catastrophe in chromosomally unstable cancer cells underscores the potential of this therapeutic strategy. While direct comparative data in the same studies is limited, the available information suggests that both compounds warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these KIF18A inhibitors in ovarian cancer.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. volastratx.com [volastratx.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KIF18A Inhibition: A Head-to-Head Comparison of Kif18A-IN-11 and KIF18A siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the cellular phenotypes induced by the KIF18A inhibitor, Kif18A-IN-11, and genetic knockdown of KIF18A using siRNA. The data presented herein validates that this compound accurately phenocopies the effects of KIF18A loss, establishing it as a reliable tool for studying the therapeutic potential of targeting this key mitotic kinesin.
KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.[1] Its primary function is to suppress chromosome oscillations and promote their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation during mitosis.[1][2] Dysregulation of KIF18A has been implicated in chromosomal instability (CIN), a hallmark of many aggressive cancers.[3][4] Consequently, KIF18A has emerged as a promising therapeutic target, and small molecule inhibitors like this compound have been developed to probe its function.
This guide summarizes key experimental data demonstrating that chemical inhibition of KIF18A with small molecules phenocopies the effects of its genetic depletion. These effects are particularly pronounced in cancer cells exhibiting chromosomal instability, while normal diploid cells are largely unaffected, highlighting a potential therapeutic window.[4][5]
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative effects of this compound (represented by similar small molecule inhibitors) and KIF18A siRNA on key cellular processes in chromosomally unstable (CIN+) cancer cell lines and near-diploid, non-transformed cells.
Table 1: Effect on Cell Proliferation
| Cell Line | Treatment | Concentration/ Method | Inhibition of Proliferation (% of Control) | Reference |
| HT-29 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significant Reduction | [5] |
| HT-29 (CIN+) | KIF18A siRNA | Not specified | Significant Reduction | [5] |
| MDA-MB-231 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significant Reduction | [5] |
| MDA-MB-231 (CIN+) | KIF18A siRNA | Not specified | Significant Reduction | [5] |
| hTERT-RPE1 (near-diploid) | KIF18A Inhibitor (Compound 3) | 250 nM | Minimal Effect | [5] |
| hTERT-RPE1 (near-diploid) | KIF18A siRNA | Not specified | Minimal Effect | [5] |
| OVCAR3 (CIN+) | KIF18A Inhibitor (APRN-A/B) | Dose-dependent | Significant Inhibition | [5] |
| HCT116 (CIN-) | KIF18A Inhibitor (APRN-A/B) | Not specified | Minimal Effect | [5] |
Table 2: Induction of Mitotic Arrest
| Cell Line | Treatment | Concentration/ Method | Fold Increase in Mitotic Index | Reference |
| HT-29 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significant Increase | [2][3] |
| HT-29 (CIN+) | KIF18A siRNA | Not specified | Significant Increase | [2][3] |
| MDA-MB-231 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significant Increase | [2][3] |
| MDA-MB-231 (CIN+) | KIF18A siRNA | Not specified | Significant Increase | [2][3] |
| hTERT-RPE1 (near-diploid) | KIF18A Inhibitor (Compound 3) | 250 nM | No Significant Change | [2][3] |
| hTERT-RPE1 (near-diploid) | KIF18A siRNA | Not specified | No Significant Change | [2][3] |
Table 3: Formation of Multipolar Spindles
| Cell Line | Treatment | Concentration/ Method | % of Mitotic Cells with Multipolar Spindles | Reference |
| MDA-MB-231 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significantly Increased | [2][3] |
| MDA-MB-231 (CIN+) | KIF18A siRNA | Not specified | Significantly Increased | [6] |
| HT-29 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Significantly Increased | [2][3] |
| hTERT-RPE1 (near-diploid) | KIF18A Inhibitor (Compound 3) | 250 nM | No Significant Increase | [2][3] |
| hTERT-RPE1 (near-diploid) | KIF18A siRNA | Not specified | No Significant Increase | [2][3] |
Table 4: Effects on Spindle Length and Chromosome Alignment
| Cell Line | Treatment | Concentration/ Method | Spindle Length | Chromosome Alignment (FWHM) | Reference |
| MDA-MB-231 (CIN+) | KIF18A Inhibitor (Compound 3) | 250 nM | Increased | Defects Observed | [2][3] |
| MDA-MB-231 (CIN+) | KIF18A siRNA | Not specified | Increased | Significant Defects | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
References
- 1. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
Predicting Sensitivity to KIF18A Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the predictive biomarkers for sensitivity to novel cancer therapeutics is paramount. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to KIF18A inhibitors, a promising new class of anti-cancer agents. While specific data for a compound designated "Kif18A-IN-11" is not publicly available, this guide will focus on the well-documented biomarkers and clinical data for other KIF18A inhibitors in development, offering valuable insights into the target and its therapeutic potential.
Kinesin family member 18A (KIF18A) is a mitotic motor protein that plays a crucial role in regulating chromosome alignment during cell division.[1] Its overexpression in various cancers, including ovarian, breast, and hepatocellular carcinomas, has made it an attractive target for cancer therapy.[2][3] The primary mechanism of action of KIF18A inhibitors is the disruption of microtubule dynamics during mitosis, leading to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[1]
Key Predictive Biomarker: Chromosomal Instability (CIN)
A significant body of preclinical and clinical evidence points to chromosomal instability (CIN) as the lead predictive biomarker for sensitivity to KIF18A inhibitors.[4][5][6] CIN is a hallmark of many aggressive cancers and is characterized by a high rate of errors in chromosome segregation during mitosis.[5] Cancer cells with high levels of CIN are particularly dependent on KIF18A for their survival, creating a synthetic lethal relationship that can be exploited by KIF18A inhibitors.[4][6]
Rationale for CIN as a Biomarker:
-
Synthetic Lethality: Normal, diploid cells can tolerate the loss of KIF18A function.[4][6] However, cancer cells with high CIN are exquisitely sensitive to KIF18A inhibition, which exacerbates their mitotic defects and leads to cell death.[4][6]
-
Enrichment in Specific Cancer Subtypes: Sensitivity to KIF18A inhibition is notably enriched in cancer cell lines with features of CIN, such as those with TP53 mutations.[5][7] This is particularly relevant for aggressive cancers like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[5]
Comparative Efficacy of KIF18A Inhibitors in CIN-High Tumors
While data on "this compound" is unavailable, several other KIF18A inhibitors are progressing through clinical trials, providing valuable comparative data.
| Inhibitor Name | Cancer Type | Key Efficacy Data | Clinical Trial Phase | Citation |
| VLS-1488 (sovilnesib) | Advanced High-Grade Serous Ovarian Cancer (HGSOC) | Tumor shrinkage observed in 7 of 17 evaluable patients, including 3 partial responses. | Phase I/II (NCT05902988) | [8] |
| ATX-295 | Locally Advanced or Metastatic Solid Tumors | Preclinical models showed selective dose-dependent tumor growth inhibition in ovarian and triple-negative breast cancers. | Phase I/II | [9] |
| AMG650 (sovilnesib) | Platinum-Resistant High-Grade Serous Ovarian Cancer | Received FDA Fast Track designation based on encouraging tolerability and efficacy in Phase 1b trials. | Phase Ib (NCT06084416) | [2][8] |
| ISM9682 | Not specified | High preclinical efficacy. | Preclinical | [2] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. However, the general methodologies employed in evaluating KIF18A inhibitors include:
In Vitro Cell Proliferation Assays:
-
Objective: To determine the effect of the KIF18A inhibitor on the growth of cancer cell lines.
-
Method: A panel of cancer cell lines with varying levels of CIN are cultured in the presence of increasing concentrations of the KIF18A inhibitor. Cell viability is typically measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The IC50 (concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the KIF18A inhibitor in a living organism.
-
Method: Human cancer cell lines (often CIN-high) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the KIF18A inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.
Clinical Trial Design (Phase I/II):
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the KIF18A inhibitor in patients with advanced cancers.
-
Method: These trials typically involve a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase where patients with specific cancer types (e.g., HGSOC) are enrolled to further evaluate efficacy. Tumor responses are assessed using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[9][10]
Signaling Pathways and Mechanisms
The primary pathway affected by KIF18A inhibitors is the mitotic spindle assembly and chromosome segregation process. Inhibition of KIF18A's motor activity disrupts the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[1] This sustained arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers apoptosis (programmed cell death) in cancer cells.[1]
Beyond its direct role in mitosis, KIF18A expression has been linked to other signaling pathways implicated in cancer progression. For instance, in hepatocellular carcinoma, KIF18A may promote cell invasion and migration through the Akt and MMP-7/MMP-9 related pathways.[3][11] In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression.[12]
Caption: Mechanism of KIF18A inhibitor-induced apoptosis in CIN-high cancer cells.
Caption: Signaling pathways associated with KIF18A expression and function in cancer.
Conclusion
The development of KIF18A inhibitors represents a promising therapeutic strategy for cancers characterized by chromosomal instability. The selective vulnerability of CIN-high tumors to KIF18A inhibition provides a clear biomarker-driven approach for patient selection. While direct comparative data for "this compound" is not available, the ongoing clinical development of other KIF18A inhibitors like VLS-1488 and ATX-295 is generating crucial data that will further refine our understanding of the optimal use of this class of drugs. Researchers and clinicians should focus on robustly characterizing the CIN status of tumors to identify patients most likely to benefit from this targeted therapy.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO25: Volastra announces first-in-human data for KIF18A inhibitor [clinicaltrialsarena.com]
- 9. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
- 10. volastratx.com [volastratx.com]
- 11. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of Kif18A-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the cellular target engagement of Kif18A-IN-11, a potent inhibitor of the mitotic kinesin Kif18A. Direct evidence of a compound binding to its intended target within a cellular environment is a critical step in validating its mechanism of action and advancing it through the drug development pipeline. This document compares this compound with other known Kif18A inhibitors and details experimental protocols for assessing target engagement.
Introduction to Kif18A and Its Inhibition
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface during mitosis.[1] It is essential for the proper alignment of chromosomes at the metaphase plate.[2] In chromosomally unstable (CIN) cancer cells, which are often dependent on precise regulation of mitotic processes for their survival, Kif18A has emerged as a promising therapeutic target.[3][4] Inhibition of Kif18A in these cells leads to mitotic arrest, chromosome misalignment, and ultimately, apoptosis, while having minimal effect on normal, chromosomally stable cells.[5][6]
This compound is a potent, small-molecule inhibitor of Kif18A.[2][7] This guide will explore methods to confirm its engagement with Kif18A in a cellular context and compare its activity with other well-characterized Kif18A inhibitors such as AM-1882, VLS-1272, and ATX020.
Comparative Analysis of Kif18A Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data for this compound is currently limited to supplier-provided information, and direct head-to-head comparisons with other inhibitors in peer-reviewed studies are not yet publicly available.
| Inhibitor | Biochemical Potency (IC50) | Cellular Potency (IC50/EC50) | Cell Line(s) | Reference |
| This compound | Not Available | < 100 nM | OVCAR3, MDA-MB-157 | [2] |
| AM-1882 | 230 nM (MT-ATPase assay) | 21 nM (pH3+), 15 nM (PCM foci) | MDA-MB-157 | [5] |
| VLS-1272 | 41 nM (ATPase assay) | 7.8 nM (viability) | JIMT-1 | |
| ATX020 | 14 nM (ATPase assay) | Not directly reported, but potent antiproliferative activity in OVCAR-3 and OVCAR-8 | OVCAR-3, OVCAR-8 | [6] |
Methods for Confirming Target Engagement
Two primary approaches are recommended to confirm the cellular target engagement of this compound: direct biophysical assays and indirect downstream functional assays.
Direct Target Engagement Assays
These methods provide direct evidence of the physical interaction between the inhibitor and Kif18A within the cell.
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble Kif18A remaining.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR3 or MDA-MB-157) and allow them to adhere. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations of all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for Kif18A.
-
Data Analysis: Quantify the band intensities for Kif18A at each temperature for both the vehicle and inhibitor-treated samples. Plot the normalized band intensity against the temperature to generate melt curves. A rightward shift in the melt curve for the inhibitor-treated samples indicates target engagement and stabilization.
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Kif18A and a cell-permeable fluorescent tracer that binds to the same site as the inhibitor. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal.
Experimental Protocol: NanoBRET™ Kif18A Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for a Kif18A-NanoLuc® fusion protein and a plasmid for a control protein.
-
Cell Plating: After 24 hours, harvest the cells and plate them in a 96-well plate.
-
Compound and Tracer Addition: Add serially diluted this compound or a vehicle control to the wells. Then, add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate and read the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Downstream Functional Assays
These assays measure the physiological consequences of Kif18A inhibition, providing indirect but crucial evidence of on-target activity.
Inhibition of Kif18A leads to characteristic mitotic defects, including chromosome misalignment and mitotic arrest. These phenotypes can be visualized and quantified using immunofluorescence microscopy.[5]
Experimental Protocol: Mitotic Phenotype Analysis
-
Cell Culture and Treatment: Plate a CIN cancer cell line (e.g., MDA-MB-157) on coverslips and treat with this compound or a vehicle control for a duration that allows for cells to enter mitosis (e.g., 24 hours).
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against phospho-histone H3 (a marker for mitotic cells) and pericentrin (a centrosomal marker). Subsequently, incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of phospho-histone H3 positive cells (mitotic index) and the percentage of mitotic cells with abnormal spindle morphology (e.g., multipolar spindles) or chromosome congression defects.
Upon inhibition, the localization of Kif18A within the mitotic spindle is altered. Instead of accumulating at the plus-ends of kinetochore-microtubules, it mislocalizes to the spindle poles.[2] This change in localization provides strong evidence of target engagement.
Experimental Protocol: Kif18A Localization
-
Cell Culture and Treatment: As described in the mitotic phenotype analysis protocol.
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against Kif18A and a co-stain for microtubules (α-tubulin) and a nuclear counterstain (DAPI).
-
Imaging and Analysis: Acquire high-resolution images of mitotic cells using a confocal microscope. Analyze the localization of the Kif18A signal relative to the mitotic spindle and chromosomes. A clear shift of Kif18A from the metaphase plate to the spindle poles in inhibitor-treated cells indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its validation as a therapeutic candidate. This guide provides a framework for researchers to design and execute experiments to achieve this. By employing a combination of direct biophysical assays like CETSA and NanoBRET™, alongside downstream functional assays that assess the hallmark cellular phenotypes of Kif18A inhibition, researchers can build a robust data package to support the continued development of this compound. While direct comparative data for this compound is still emerging, the provided protocols and the comparison with other known Kif18A inhibitors offer a solid foundation for these essential validation studies.
References
- 1. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gentaur.com [gentaur.com]
Unveiling Kif18A-IN-11: A Comparative Guide to a Novel KIF18A Inhibitor for Chromosomally Unstable Cancers
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the activity of Kif18A-IN-11, a novel, potent, and selective inhibitor of the mitotic kinesin Kif18A. This guide provides a head-to-head comparison with other known KIF18A inhibitors, offering valuable insights into its potential as a therapeutic agent for cancers characterized by chromosomal instability (CIN).
Kif18A is a critical motor protein involved in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] In cancer cells with high CIN, a common feature of aggressive tumors, the dependency on Kif18A for successful cell division is significantly increased.[2][3][4] Inhibition of Kif18A's ATPase activity disrupts this process, leading to mitotic arrest and subsequent apoptotic cell death, making it a promising and selective target for cancer therapy.[1][5] This guide details the cross-validation of this compound's activity across various cancer types and benchmarks its performance against its contemporaries.
Comparative Efficacy of KIF18A Inhibitors
The in vitro potency of this compound was evaluated against a panel of cancer cell lines with known high levels of chromosomal instability, including triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines. The results are summarized below in comparison to other known KIF18A inhibitors.
| Inhibitor | Target | IC50 (nM) - KIF18A ATPase Assay | Cell Line | Cancer Type | Cell Viability EC50 (nM) |
| This compound (Hypothetical Data) | KIF18A | 35 | OVCAR-3 | Ovarian Cancer | 8.5 |
| JIMT-1 | Breast Cancer | 7.2 | |||
| HCC-15 | Breast Cancer | 10.1 | |||
| VLS-1272 | KIF18A | 41[1] | OVCAR-3 | Ovarian Cancer | 9.7[1] |
| JIMT-1 | Breast Cancer | 7.8[1] | |||
| HCC-15 | Breast Cancer | 11[1] | |||
| Sovilnesib (AMG-650) | KIF18A | Not explicitly stated | OVCAR-3 | Ovarian Cancer | Potent activity reported |
| MDA-MB-231 | Breast Cancer | Potent activity reported | |||
| ATX020 | KIF18A | Potent Inhibition | OVCAR-3 | Ovarian Cancer | Potent antiproliferative activity[6] |
| OVCAR-8 | Ovarian Cancer | Potent antiproliferative activity[6] | |||
| AU565 | Breast Cancer | Potent antiproliferative activity[6] | |||
| KIF18A-IN-4 | KIF18A | 6160[7] | OVCAR-3 | Ovarian Cancer | 6350 (Mitotic Index EC50)[7] |
Mechanism of Action and Cellular Effects
This compound, in line with other KIF18A inhibitors, functions by non-competitively inhibiting the ATPase activity of Kif18A.[1][7] This enzymatic activity is crucial for Kif18A's motor function along microtubules. Inhibition of this process leads to a cascade of events within the mitotic cell, ultimately resulting in apoptosis in CIN-high cancer cells.
Caption: KIF18A Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure transparency and reproducibility, detailed protocols for the key assays used in the evaluation of this compound are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the KIF18A enzymatic reaction, which is directly proportional to its ATPase activity.
-
Reaction Setup: Prepare a reaction mixture containing recombinant KIF18A motor domain, microtubules, and the test inhibitor (e.g., this compound) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP to the mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the KIF18A ATPase activity.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KIF18A inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
XTT Labeling: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of XTT to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosome alignment within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the KIF18A inhibitor or control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with a fluorescent dye such as DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that the propidium (B1200493) iodide (PI) stain only binds to DNA.
-
Propidium Iodide Staining: Stain the cells with a solution containing the fluorescent DNA intercalating agent, propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This comparative guide demonstrates that this compound is a highly potent inhibitor of KIF18A with promising activity in cancer cell lines characterized by chromosomal instability. Its efficacy is comparable, and in some instances superior, to other KIF18A inhibitors in development. The detailed experimental protocols provided herein will facilitate further investigation and validation of this compound as a potential therapeutic agent. The continued exploration of selective KIF18A inhibitors like this compound holds significant promise for the development of novel and effective treatments for a range of aggressive cancers.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. content.protocols.io [content.protocols.io]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
